Product packaging for FORMOTEROL FUMARATE(Cat. No.:)

FORMOTEROL FUMARATE

Cat. No.: B128515
M. Wt: 460.5 g/mol
InChI Key: ZDUPYZMAPCZGJO-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formoterol Fumarate is a selective long-acting beta-2 adrenergic receptor agonist (LABA) widely used in respiratory disease research. Its primary research value lies in its unique dual-phase mechanism of action, combining rapid onset (within 2-5 minutes) with a prolonged duration (up to 12 hours) . This profile makes it an invaluable pharmacological tool for studying bronchial smooth muscle relaxation and airway hyperresponsiveness. The compound acts by binding to β2-adrenergic receptors on airway smooth muscle, activating adenylate cyclase and increasing intracellular cyclic AMP (cAMP) levels . This cascade ultimately leads to bronchodilation, providing a research model for investigating reversible obstructive airways disease . This compound is also utilized in studies exploring anti-inflammatory effects in asthma models and for prophylactic research against exercise-induced bronchoconstriction . Its high β2-receptor selectivity (approximately 200-fold greater for β2 over β1 receptors) and potency compared to other β2-agonists make it particularly useful for mechanistic studies . Researchers employ this compound in studies ranging from molecular receptor pharmacology to in vivo models of chronic obstructive pulmonary disease (COPD). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O8 B128515 FORMOTEROL FUMARATE

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUPYZMAPCZGJO-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43229-80-7
Record name MLS003115739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Molecular and Cellular Mechanisms of Action of Formoterol Fumarate

Beta-2 Adrenergic Receptor Agonism and Selectivity

Formoterol's primary mechanism of action is its function as a selective agonist for beta-2 adrenergic receptors. drugbank.compatsnap.comtaylorandfrancis.com This selectivity is crucial for its targeted therapeutic effect on the airways.

Receptor Binding Affinity and Specificity (e.g., β2 versus β1 receptors)

Formoterol (B127741) exhibits a high degree of selectivity for the beta-2 (β2) adrenergic receptor subtype over the beta-1 (β1) subtype. drugbank.comersnet.org Studies have demonstrated that formoterol has an approximately 200-fold greater activity at β2 receptors compared to β1 receptors. drugbank.com This selectivity is significant because β2 receptors are predominantly located in the smooth muscle of the bronchi, while β1 receptors are mainly found in the heart. drugbank.com

The binding affinity, a measure of how tightly a ligand binds to a receptor, is a key determinant of a drug's potency and duration of action. Formoterol possesses a high binding affinity for the β2-adrenoceptor. ersnet.org In comparative studies, formoterol and another long-acting β2-agonist, salmeterol (B1361061), have shown high selectivity for the β2 versus the β1-subtype. nih.gov This high affinity and selectivity contribute to formoterol's potent and prolonged bronchodilatory effects. ersnet.orgnih.gov

CompoundReceptor SubtypeBinding Affinity (pKi)Selectivity (β2 vs β1)
Formoterol β28.2 +/- 0.09 nih.gov~200-330 fold drugbank.comrndsystems.comtocris.com
β16.25 +/- 0.06 nih.gov
Salmeterol β28.3 +/- 0.04 nih.govHigh nih.govnih.gov
β15.7 +/- 0.04 nih.gov
Albuterol β25.83 +/- 0.06 nih.govLess selective nih.gov
β14.71 +/- 0.16 nih.gov
Fenoterol β26.33 +/- 0.07 nih.govLess selective nih.gov
β15.67 +/- 0.05 nih.gov

This table presents a summary of binding affinities and selectivity for various beta-adrenergic agonists. Note that experimental values can vary between studies.

Conformational Changes and Receptor Activation Dynamics

The interaction of formoterol with the β2-adrenergic receptor induces specific conformational changes in the receptor, which are essential for its activation. scbt.com As a G-protein-coupled receptor (GPCR), the β2-adrenergic receptor undergoes a structural rearrangement upon agonist binding, which facilitates its interaction with and activation of intracellular G-proteins. scbt.comnih.gov

Formoterol's unique chemical structure, characterized by its lipophilicity and conformational flexibility, allows for efficient binding and activation of the receptor. scbt.com This flexibility enables optimal interaction with the receptor's binding pocket, promoting efficient coupling with the Gs protein, a stimulatory G-protein. scbt.comresearchgate.net This interaction is the initial step in a cascade of intracellular events.

Intracellular Signal Transduction Pathways

The binding of formoterol to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade that ultimately results in the relaxation of airway smooth muscle.

Adenylate Cyclase Activation and Cyclic AMP (cAMP) Generation

Upon activation by the formoterol-bound β2-adrenergic receptor, the Gs protein stimulates the enzyme adenylate cyclase. patsnap.comfda.gov This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.commdpi.com The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway. drugbank.compatsnap.com This process is a common mechanism for β2-adrenergic agonists. nih.gov

Downstream Signaling Cascade: Myosin Light Chain Kinase Deactivation and Myosin Light Chain Phosphatase Activation

The elevated levels of cAMP activate protein kinase A (PKA). mdpi.comnih.gov PKA, in turn, influences the phosphorylation state of key proteins involved in muscle contraction. A primary target of this cascade is the myosin light chain (MLC). The contraction of smooth muscle is dependent on the phosphorylation of MLC by myosin light chain kinase (MLCK). researchgate.netcdnsciencepub.com

The signaling pathway initiated by formoterol leads to the inhibition of MLCK activity. ijbcp.com Concurrently, there is evidence to suggest that this pathway can lead to the activation of myosin light chain phosphatase (MLCP). researchgate.netijbcp.com MLCP is the enzyme responsible for dephosphorylating the myosin light chain. wikipedia.orgplos.org

Mechanisms Underlying Prolonged Bronchodilatory Effect

The extended duration of action of formoterol fumarate (B1241708), lasting in excess of 12 hours, is a key clinical feature. nih.gov This prolonged effect is not due to a slow dissociation from the β2-adrenoceptor but is instead attributed to specific physicochemical properties of the molecule that influence its interaction with the airway smooth muscle cell membrane.

Lipid Bilayer Diffusion and Depot Formation in Airway Smooth Muscle

A central hypothesis explaining formoterol's long-acting nature is the "diffusion microkinetic model". researchgate.net This model posits that after inhalation, the lipophilic formoterol molecule readily partitions into the lipid bilayer of the airway smooth muscle cell membranes. dovepress.comresearchgate.net This creates a depot or reservoir of the drug within the plasmalemma. dovepress.comresearchgate.net From this lipid depot, formoterol molecules can gradually leach out to continuously stimulate the β2-adrenoceptors, thereby maintaining smooth muscle relaxation and bronchodilation over a prolonged period. dovepress.com

The lipophilicity of formoterol is a critical factor in this process, facilitating its entry and retention within the cell membrane. psu.edu It has been suggested that specific microdomains within the plasma membrane, known as lipid rafts, which are rich in cholesterol and sphingolipids, may play a role in sequestering β2-agonists and influencing their duration of action. atsjournals.orgnih.govmdpi.com While the affinity of formoterol for these rafts has been a subject of study, the primary theory remains its ability to form a depot within the general lipid bilayer. atsjournals.org

Resistance to Washout and "Reassertion" Phenomenon

Experimental evidence strongly supports the depot theory. In laboratory settings, the relaxant effect of formoterol on human airway smooth muscle is notably resistant to repeated washing procedures. nih.gov Even after the removal of the free drug from the surrounding medium, the bronchodilatory effect persists.

Furthermore, formoterol exhibits a characteristic known as the "reassertion" phenomenon. nih.gov This is observed when, after inducing relaxation with formoterol, a β-adrenoceptor antagonist is introduced to block the effect. Following the washout of both the agonist and the antagonist, the relaxant effect of formoterel reappears without any new administration of the drug. nih.gov This reassertion of relaxation strongly suggests that formoterol is retained within the tissue, specifically the lipid membrane, from where it can re-engage with the β2-adrenoceptors once the antagonist is cleared. nih.govhres.ca This behavior is a hallmark of lipophilic β2-agonists and is a key differentiator from short-acting, more hydrophilic agonists like salbutamol (B1663637). hres.ca

Non-Bronchodilatory Cellular Effects

Impact on Leukocyte Function and Migration (e.g., eosinophils)

Formoterol can also affect the function and movement of leukocytes, particularly eosinophils, which are heavily involved in the inflammatory cascade of asthma. nih.gov Studies have demonstrated that formoterol can potently inhibit the adherence of leukocytes, including eosinophils, to the vascular endothelium, a critical step in their migration into airway tissues. nih.govresearchgate.net

Specifically, formoterol has been found to attenuate the trans-basement membrane migration of eosinophils when stimulated by neutrophils and interleukin-8 (IL-8), suggesting an indirect inhibitory effect on eosinophil accumulation by acting on neutrophils. nih.govnih.gov While some studies show formoterol has a modest direct inhibitory effect on eosinophil activation, its primary impact may be through modulating other cells, like lung fibroblasts, to reduce the production of factors that activate eosinophils. atsjournals.org

Influence on Bronchial Microcirculation and Plasma Extravasation

Formoterol exhibits effects on the bronchial microvasculature, specifically by inhibiting plasma extravasation—the leakage of fluid and proteins from blood vessels into the surrounding tissue, which contributes to airway wall edema. nih.govpsu.edu In various experimental models, formoterol has been shown to reduce microvascular leakage induced by inflammatory mediators such as histamine (B1213489) and bradykinin. researchgate.netresearchgate.netnih.gov This anti-exudative effect is considered a beneficial anti-inflammatory property. researchgate.net Studies in humans have confirmed that therapeutic doses of inhaled formoterol can reduce the leakage of plasma proteins into the airways following a histamine challenge, suggesting this mechanism is clinically relevant. researchgate.netresearchgate.net This action is attributed to formoterol's ability to inhibit the formation of gaps between endothelial cells in the microvasculature. researchgate.net

Pharmacological Characterization and Dynamics of Formoterol Fumarate

Pharmacodynamic Profiles and Biomarkers

The pharmacodynamic profile of formoterol (B127741) fumarate (B1241708) is characterized by a rapid onset and long duration of action, leading to significant improvements in airway function. nih.gov

Time-Course of Bronchodilation: Onset, Peak, and Duration of Action

Inhaled formoterol fumarate exhibits a rapid onset of bronchodilation, with a significant effect observed within minutes of administration. nih.gov Studies have shown that the onset of action is typically within 1 to 4 minutes. nih.gov The bronchodilator effect is dose-dependent, with an onset of effect within 1-3 minutes. fda.gov.ph Some research indicates an onset of action as quickly as 2-3 minutes. drugbank.comwikipedia.org

The peak bronchodilator effect, as measured by the maximum improvement in Forced Expiratory Volume in 1 second (FEV1), is generally observed within 1 to 3 hours after inhalation. medicine.com Following the peak, formoterol provides a sustained duration of action, with bronchodilation lasting for approximately 12 hours. fda.gov.phnih.govnih.govdrugbank.comwikipedia.orgnih.gov

Time-Course of Bronchodilation with this compound

ParameterTime
Onset of Action1-4 minutes nih.gov
Peak Effect (FEV1)1-3 hours medicine.com
Duration of ActionApproximately 12 hours fda.gov.phnih.govnih.govdrugbank.comwikipedia.orgnih.gov

Airway Function Metrics (e.g., Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), Inspiratory Capacity (IC))

The efficacy of this compound in improving airway function is well-documented through various metrics. Clinical trials have consistently demonstrated its ability to enhance lung function in patients with asthma and chronic obstructive pulmonary disease (COPD). globalrx.com

Studies have shown that formoterol significantly increases FEV1. globalrx.com For instance, in a study with patients who had moderate to severe COPD, those receiving this compound inhalation solution showed statistically significant improvements in FEV1 at 3- and 6-month visits. wvu.edu Furthermore, the Forced Vital Capacity (FVC) was also significantly improved at all visits in the same study. wvu.edu

In another study, single doses of formoterol administered via a Turbuhaler resulted in a dose-dependent maximum increase in FEV1 over placebo, ranging from 12% to 26%. nih.gov Even after 12 hours, the mean increase in FEV1 remained significantly above the placebo values. nih.gov

The effect of formoterol is not limited to forced expiratory maneuvers. Research has shown that both 6 µg and 24 µg doses of formoterol induced clinically and statistically relevant improvements in the work of breathing and airway resistance, which occurred within 10 minutes and lasted for over 12 hours. nih.gov However, in one long-term study, the improvements in inspiratory capacity were not statistically significant. wvu.edu

Impact of this compound on Airway Function Metrics

MetricObserved EffectSupporting Research
Forced Expiratory Volume in 1 second (FEV1)Significant, dose-dependent increase nih.govglobalrx.comwvu.edu
Forced Vital Capacity (FVC)Significant improvement wvu.edu
Inspiratory Capacity (IC)Not always statistically significant wvu.edu
Work of Breathing & Airway ResistanceClinically and statistically relevant improvement nih.gov

Systemic Pharmacodynamic Responses (e.g., cardiac rate, QTc interval, serum potassium, glucose levels, plasma cortisol)

Following inhalation, a portion of this compound is absorbed into the systemic circulation and can elicit pharmacodynamic responses in various organ systems.

Cardiac Rate and QTc Interval: Studies have shown that formoterol can cause a dose-dependent increase in heart rate. nih.gov In one study, a single high dose of formoterol resulted in a maximum mean increase in pulse of 25.8 beats per minute at 6 hours. nih.gov The mean maximum QTc interval increase was 25 milliseconds at 6 hours, with values returning to near baseline by 24 hours. nih.gov

Serum Potassium and Glucose Levels: Formoterol can lead to a transient decrease in serum potassium levels. nih.govnih.gov Following a high dose, the lowest mean potassium value was observed at 2 hours post-dose. nih.gov Similarly, formoterol can cause a dose-dependent increase in plasma glucose concentrations. nih.govnih.gov

Plasma Cortisol: Research on the combination of beclometasone dipropionate and formoterol has shown that despite lower systemic exposure to the corticosteroid component with the fixed combination, there was less cortisol suppression compared to separate administration. nih.gov

Systemic Pharmacodynamic Responses to this compound

ParameterObserved Effect
Cardiac RateDose-dependent increase nih.gov
QTc IntervalTransient increase nih.gov
Serum PotassiumTransient, dose-dependent decrease nih.govnih.gov
Glucose LevelsDose-dependent increase nih.govnih.gov
Plasma CortisolLess suppression with BDP/formoterol combination nih.gov

Pharmacokinetic Considerations in Research Settings

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively long elimination half-life.

Absorption and Systemic Exposure Following Inhalation

Formoterol is rapidly absorbed into the plasma following inhalation. drugbank.com Peak plasma concentrations are typically observed within 5 to 10 minutes after inhalation. drugs.com In some studies with healthy volunteers, the peak plasma concentration was observed as early as 5 minutes after inhalation. nih.gov

The absorption kinetics can be complex, with multiple peaks or shoulders appearing within 0.5 to 6 hours after inhalation. nih.gov Following a single high dose, the mean terminal elimination half-life has been determined to be around 10 hours. nih.gov Urinary excretion of unchanged formoterol is often used as an indirect measure of systemic exposure. drugs.com

Pharmacokinetic Parameters of Inhaled this compound

ParameterValue/Observation
Time to Peak Plasma Concentration (Tmax)5-10 minutes drugs.com
Terminal Elimination Half-lifeApproximately 10 hours nih.gov
Systemic Exposure MeasurementUrinary excretion of unchanged formoterol drugs.com

Bioequivalence Studies Across Different Formulations and Delivery Devices

Bioequivalence studies are crucial for comparing different formulations and delivery devices of this compound. These studies often assess pharmacodynamic endpoints, safety, and pharmacokinetics. nih.gov

One approach to assess bioequivalence when plasma concentrations are difficult to measure is to use a combination of pharmacodynamic data (like FEV1), safety data (serum glucose and potassium levels), and urinary excretion of formoterol. nih.gov

Studies have been conducted to compare the systemic exposure of formoterol when administered via different devices, such as a pressurized metered-dose inhaler (pMDI) versus a dry powder inhaler (DPI). nih.gov For instance, one study found that the systemic exposure of formoterol was lower when administered from a combination pMDI compared to a single-entity DPI. lu.se

The use of a spacer device with a pMDI can also influence systemic exposure. A study comparing a mometasone (B142194) furoate/formoterol fumarate MDI with and without a spacer found that systemic exposures of both drugs were lower when the spacer was used. nih.gov Furthermore, bioequivalence has been demonstrated between different strengths of a budesonide (B1683875)/formoterol pMDI, showing that formoterol exposure was comparable across different formulation strengths. cncb.ac.cn

Summary of Bioequivalence Findings for this compound

ComparisonKey FindingSupporting Research
pMDI vs. DPISystemic exposure can differ between devices. nih.govlu.se
pMDI with vs. without SpacerLower systemic exposure with a spacer. nih.gov
Different Strengths of Combination pMDIComparable formoterol exposure across strengths. cncb.ac.cn

Metabolite Profiles and Systemic Safety Margins

The metabolic fate of this compound involves several biotransformation pathways, leading to the formation of various metabolites. The primary routes of metabolism are direct glucuronidation at the phenolic hydroxyl group and O-demethylation, which is then followed by glucuronidation. drugbank.com Minor pathways that have been identified include sulfate (B86663) conjugation of the parent compound and deformylation followed by sulfate conjugation. drugbank.comnih.gov

Studies have shown that the metabolism of formoterol is stereoselective. nih.gov Glucuronide conjugation is significantly greater for the active (R,R)-enantiomer compared to the inactive (S,S)-enantiomer. nih.gov This stereoselectivity in metabolism could contribute to the observed inter-patient variability in the duration of the drug's effect. nih.gov

The biotransformation of formoterol is facilitated by specific enzyme families. O-demethylation involves several cytochrome P450 isoenzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6. drugbank.comwikipedia.org The subsequent glucuronidation process is catalyzed by a number of UDP-glucuronosyltransferase (UGT) isoenzymes, such as UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. drugbank.com

Research Findings on Formoterol Metabolism

Metabolic Pathway Description Enzymes Involved
Major Pathway 1 Direct glucuronidation of the parent drug at its phenolic hydroxyl group. drugbank.comUGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15 drugbank.com
Major Pathway 2 O-demethylation of the parent drug, followed by glucuronidation at the phenolic hydroxyl group. drugbank.comCYP2D6, CYP2C19, CYP2C9, CYP2A6 drugbank.comwikipedia.org
Minor Pathways Sulfate conjugation of the parent drug and deformylation followed by sulfate conjugation. drugbank.comnih.govNot fully characterized. drugbank.com

The systemic safety margin of this compound is influenced by the pharmacological activity and systemic exposure of its metabolites. The primary metabolites, which are glucuronide and sulfate conjugates, are considered inactive. nih.govdiva-portal.org The phenol (B47542) glucuronide of formoterol is the main metabolite found in urine. nih.gov

While the O-demethylated and deformylated metabolites are considered pharmacologically active, research indicates that the systemic plasma exposure to these metabolites is low. nih.gov Furthermore, the O-demethylated metabolite is primarily found as an inactive glucuronide conjugate, and the deformylated metabolite is found only as an inactive sulfate conjugate. nih.gov This extensive conjugation to inactive forms limits the systemic activity of potentially active metabolites, thereby contributing to the safety margin of the parent compound. The majority of the administered dose is recovered in urine (approximately 62%) and feces (approximately 24%). nih.govastrazeneca.com Intact formoterol and O-demethylated formoterol are the predominant compounds recovered in feces. nih.govnih.gov

Formoterol Metabolites and Pharmacological Activity

Metabolite Type Pharmacological Activity Systemic Exposure
Formoterol GlucuronidesMajorInactive nih.govdiva-portal.orgMain metabolite in urine nih.gov
Formoterol SulfateMinorInactive nih.govN/A
O-demethylated FormoterolMinorActive nih.govLow plasma exposure nih.gov
Deformylated FormoterolMinorActive nih.govLow plasma exposure nih.gov
O-demethylated Formoterol GlucuronideSecondaryInactive nih.govN/A
Deformylated Formoterol SulfateSecondaryInactive nih.govN/A

Clinical Efficacy Research of Formoterol Fumarate

Efficacy in Chronic Obstructive Pulmonary Disease (COPD) Management

Lung Function Improvement and Maintenance

Numerous clinical trials have established the role of formoterol (B127741) in improving and maintaining lung function in patients with COPD.

Monotherapy: As a standalone treatment, formoterol has been shown to produce statistically significant increases in Forced Expiratory Volume in one second (FEV1). ersnet.org In a 12-week trial, formoterol administered via a dry powder inhaler demonstrated similar efficacy to a nebulized solution in improving lung function. dovepress.com A 3-month trial showed that all tested doses of formoterol resulted in significant FEV1 improvements compared to placebo. ersnet.org

Combination Therapy: When combined with other bronchodilators or inhaled corticosteroids (ICS), formoterol provides additional benefits. nih.gov

With Budesonide (B1683875): Two large 12-month clinical trials demonstrated that the combination of budesonide and formoterol led to greater improvements in FEV1, Forced Vital Capacity (FVC), and Peak Expiratory Flow (PEF) compared to either drug alone. nih.gov The FORWARD study also found that an extrafine combination of beclomethasone (B1667900) dipropionate and formoterol significantly improved pre-dose morning FEV1. dovepress.com

With Aclidinium (B1254267) Bromide: A fixed-dose combination of aclidinium bromide and formoterol fumarate (B1241708) has been shown to improve lung function in patients with COPD. openaccessjournals.com Pooled analysis of the ACLIFORM and AUGMENT studies revealed significant improvements with the combination therapy. nih.gov

With Glycopyrrolate (B1671915): The PINNACLE-1, -2, and -4 studies, which were Phase III, randomized, double-blind, parallel-group, multicenter studies, showed that a fixed-dose combination of glycopyrrolate and formoterol fumarate (GFF MDI) improved lung function in patients with moderate-to-very severe COPD. dovepress.comatsjournals.org The GFF MDI also demonstrated superiority to placebo and its individual components in improving trough FEV1. springermedizin.de

Triple Therapy (ICS/LAMA/LABA): The KRONOS study, a randomized, double-blind, parallel-group, multicenter, phase 3 trial, showed that a triple therapy of budesonide, glycopyrrolate, and this compound (BGF MDI) resulted in significant improvements in FEV1 compared to dual therapies. nih.gov Similarly, the TRILOGY study found that a single-inhaler triple therapy of beclomethasone dipropionate, this compound, and glycopyrronium (B1196793) bromide significantly improved FEV1. dovepress.com

Interactive Data Table: Lung Function Improvement with this compound in COPD

Study/TherapyComparator(s)Key Lung Function OutcomeResultCitation(s)
Formoterol MonotherapyPlaceboStatistically significant increase in FEV1Achieved ersnet.org
Budesonide/FormoterolMonocomponentsGreater improvement in FEV1, FVC, PEFAchieved nih.gov
Aclidinium/FormoterolPlacebo, MonocomponentsSignificant improvements in lung functionAchieved openaccessjournals.comnih.gov
Glycopyrrolate/Formoterol (GFF MDI)Placebo, MonocomponentsImproved trough FEV1Achieved dovepress.comatsjournals.orgspringermedizin.de
Budesonide/Glycopyrrolate/Formoterol (BGF MDI)Dual TherapiesSignificant improvement in FEV1Achieved nih.gov
Beclomethasone/Formoterol/GlycopyrroniumDual TherapySignificant improvement in FEV1Achieved dovepress.com

Symptom Control and Patient-Reported Outcomes

Formoterol, particularly in combination therapies, has been shown to significantly improve symptom control and patient-reported outcomes in individuals with COPD.

Dyspnea: Formoterol has been found to be effective in reducing dyspnea (shortness of breath). dovepress.com Studies have shown improvements in the Transition Dyspnea Index (TDI) with both formoterol monotherapy and combination therapies. nih.govdovepress.com The combination of aclidinium and formoterol resulted in clinically and statistically significant improvements in the TDI focal score compared to placebo. openaccessjournals.com

Health-Related Quality of Life:

Saint George's Respiratory Questionnaire (SGRQ): The combination of budesonide and formoterol has been associated with more favorable scores on quality of life questionnaires. nih.gov A long-term safety and efficacy study of this compound inhalation solution (FFIS) showed improvements in the SGRQ total score, although not always statistically significant compared to placebo. wvu.edu The glycopyrrolate/formoterol fumarate MDI also demonstrated a reduction in the total SGRQ score. springermedizin.de

COPD Assessment Test (CAT): A study evaluating the effectiveness of aclidinium bromide/formoterol fumarate dihydrate is designed to assess outcomes including the CAT score. astrazenecaclinicaltrials.com A study on budesonide, glycopyrronium, and this compound also includes the CAT score as an inclusion criterion, indicating its relevance in assessing symptomatic patients. astrazenecaclinicaltrials.com

Interactive Data Table: Symptom Control and PROs with this compound in COPD

Outcome MeasureTherapyKey Finding(s)Citation(s)
Dyspnea (TDI)Formoterol MonotherapyAll domains of the TDI improved. nih.gov
Dyspnea (TDI)Aclidinium/FormoterolSignificant improvements in TDI focal score vs. placebo. openaccessjournals.com
Dyspnea (TDI)This compound Inhalation SolutionStatistically greater improvements from baseline. dovepress.com
Health Status (SGRQ)Budesonide/FormoterolMore favorable scores. nih.gov
Health Status (SGRQ)This compound Inhalation SolutionTrend towards improvement. wvu.edu
Health Status (SGRQ)Glycopyrrolate/FormoterolReduction in total SGRQ score. springermedizin.de
Symptom SeverityAclidinium/FormoterolSignificant improvements in night-time and early-morning symptoms. openaccessjournals.com

Reduction in COPD Exacerbation Rates

A key goal in COPD management is the reduction of exacerbations, and formoterol-containing regimens have demonstrated efficacy in this area. dovepress.com

Monotherapy: Formoterol monotherapy has been shown to reduce severe COPD exacerbations. dovepress.com

Combination with ICS:

The combination of budesonide and formoterol has been shown to lower the frequency of both mild and severe exacerbations and prolong the time to the first exacerbation. nih.gov

In the FORWARD study, extrafine beclomethasone dipropionate/formoterol significantly reduced the exacerbation rate compared to formoterol alone. dovepress.com

The SOPHOS study demonstrated that two different doses of budesonide/formoterol fumarate dihydrate MDI reduced the rate of moderate/severe COPD exacerbations compared with formoterol monotherapy. ersnet.org

Combination with LAMA: The combination of aclidinium and formoterol has been shown to reduce the frequency of exacerbations compared with placebo. nih.gov

Triple Therapy (ICS/LAMA/LABA):

The TRILOGY study showed a 23% reduction in the annual exacerbation rate with a triple therapy of beclomethasone dipropionate, this compound, and glycopyrronium bromide compared to a dual therapy. dovepress.com

The KRONOS study found a 15% reduction in the rate of moderate to severe COPD exacerbations over 52 weeks with a triple therapy of budesonide/glycopyrrolate/formoterol fumarate. dovepress.com

The ETHOS trial demonstrated that budesonide/glycopyrrolate/formoterol fumarate dihydrate MDI reduced the rate of severe exacerbations compared to dual therapies. bmj.com

A retrospective analysis (MITOS EROS+CP study) suggested that prompt initiation of budesonide/glycopyrrolate/formoterol fumarate after an exacerbation in patients with both COPD and asthma was associated with a lower rate of subsequent exacerbations. atsjournals.org

Interactive Data Table: Reduction in COPD Exacerbation Rates with this compound

TherapyComparatorKey FindingCitation(s)
Formoterol Monotherapy-Reduced severe exacerbations. dovepress.com
Budesonide/FormoterolMonotherapyLower frequency of mild and severe exacerbations. nih.gov
Beclomethasone/FormoterolFormoterol aloneSignificantly reduced exacerbation rate. dovepress.com
Budesonide/Formoterol MDIFormoterol MDIReduced rate of moderate/severe exacerbations. ersnet.org
Aclidinium/FormoterolPlaceboReduced frequency of exacerbations. nih.gov
Beclomethasone/Formoterol/GlycopyrroniumDual Therapy23% reduction in annual exacerbation rate. dovepress.com
Budesonide/Glycopyrrolate/FormoterolDual Therapies15% reduction in moderate to severe exacerbations. dovepress.com
Budesonide/Glycopyrrolate/FormoterolDual TherapiesReduced rate of severe exacerbations. bmj.com

Impact on All-Cause and Cardiovascular Mortality

While formoterol is effective for symptom control and lung function, its impact on mortality is an area of ongoing investigation. Long-term safety studies have been conducted to address this.

A multicenter, randomized, double-blind, placebo-controlled, noninferiority study over 52 weeks evaluated the long-term safety of this compound inhalation solution. wvu.edunih.gov The primary outcome was the combined incidence of respiratory death, first COPD-related emergency room visit, or first COPD exacerbation-related hospitalization. wvu.edu The study found that nebulized this compound inhalation solution was noninferior to placebo with respect to this composite safety endpoint. dovepress.comnih.gov In this study, only one respiratory-related death occurred, and it was in the placebo group. wvu.edu Another long-term safety study of a nebulized LABA, arformoterol, also showed no increased risk of respiratory death or COPD exacerbation-related hospitalizations compared to placebo over one year. nih.gov

A large, randomized, double-blind, placebo-controlled trial confirmed the long-term safety of the LABA vilanterol (B1248922), alone or in combination with an ICS, in patients with moderate COPD who had or were at high risk of cardiovascular disease. nih.gov While these studies provide reassuring safety data, they were not primarily designed to demonstrate a reduction in mortality.

Exercise Tolerance and Capacity Studies

Formoterol has been shown to improve exercise tolerance and capacity in patients with COPD, which is a crucial aspect of managing the disease's impact on daily life.

In a crossover study involving patients with advanced COPD, inhaled formoterol was associated with a 37.8% improvement in exercise tolerance time compared to placebo. nih.gov This enhanced exercise tolerance was linked to diminished dynamic hyperinflation. nih.gov

Another study assessing the effects of a 5-day treatment with formoterol found that it increased the distance walked in both the 6-minute walk test (6-MWT) and the 12-minute walk test (12-MWT). nih.gov Formoterol also significantly reduced dyspnea associated with the 6-MWT. nih.gov

The combination of aclidinium bromide and this compound has also been studied for its effects on exercise capacity. dovepress.com

Ongoing and recent clinical trials continue to investigate the effects of formoterol-containing combinations, such as budesonide/glycopyrrolate/formoterol fumarate, on exercise parameters in COPD patients. clinicaltrials.euastrazenecaclinicaltrials.com One such study, ATHLOS, is specifically designed to assess the effect of this triple therapy on isotime inspiratory capacity and exercise endurance time. astrazenecaclinicaltrials.com Another trial investigated the impact of glycopyrrolate/formoterol fumarate on exercise tolerance and found a 17% increase in endurance time compared to placebo. clinicaltrials.gov

Efficacy in Asthma Management

This compound is also a key medication in the management of asthma, primarily used in combination with an inhaled corticosteroid. clinicaltrials.eu Its rapid onset of action makes it suitable for both maintenance and reliever therapy in some combination inhalers. clinicaltrials.eu Clinical research has demonstrated its effectiveness in improving lung function and controlling symptoms in asthma patients. clinicaltrials.eu

Sustained Bronchodilation and Airway Hyperresponsiveness Reduction

This compound is a long-acting beta2-agonist (LABA) recognized for its rapid onset and prolonged duration of bronchodilation, lasting approximately 12 hours. nih.govpatsnap.com This sustained effect is beneficial for the long-term management of obstructive airway diseases. medcentral.comnih.gov Clinical studies have consistently demonstrated that formoterol provides significant and stable bronchodilation for at least 8 hours in both adults and children with asthma. nih.gov In patients with Chronic Obstructive Pulmonary Disease (COPD), regular twice-daily inhalation of formoterol leads to a cumulative improvement in lung function, specifically an increase in trough Forced Expiratory Volume in 1 second (FEV1). nih.govtandfonline.com

Beyond its bronchodilator effects, formoterol has been shown to reduce airway hyperresponsiveness, a key feature of asthma characterized by an exaggerated bronchoconstrictor response to various stimuli. atsjournals.org In clinical trials, formoterol has demonstrated a dose-dependent protective effect against methacholine-induced bronchoconstriction. atsjournals.org One study found that formoterol offered significant bronchoprotection for at least 8 hours. nih.gov However, some research indicates that tachyphylaxis, a decrease in the protective effect, can develop with chronic use of beta2-agonists against challenges like methacholine (B1211447). nih.govaap.org A study comparing formoterol to salmeterol (B1361061) found that formoterol had a more potent maximal protective effect against methacholine challenge. atsjournals.org When combined with an inhaled corticosteroid (ICS) like budesonide, formoterol's ability to protect against allergen-induced airway hyperresponsiveness is enhanced, with the combination therapy completely preventing the deterioration in airway responsiveness to methacholine after allergen exposure. ersnet.org

Table 1: Impact of Formoterol on Bronchodilation and Airway Hyperresponsiveness

Parameter Key Finding Supporting Evidence
Sustained Bronchodilation Provides bronchodilation for approximately 12 hours. nih.govpatsnap.comStudies in asthmatic children showed sustained bronchodilation for at least 8 hours. nih.gov Regular use in COPD improves trough FEV1. nih.govtandfonline.com
Airway Hyperresponsiveness Offers dose-dependent protection against methacholine challenge. atsjournals.orgCombination with budesonide prevents allergen-induced hyperresponsiveness. ersnet.org
Tachyphylaxis Potential for decreased bronchoprotective effect with chronic use. nih.govaap.orgStudies show a reduction in protection against methacholine challenge after 2 weeks of regular treatment. nih.gov

Asthma Symptom Control and Reduction in Rescue Medication Use

Table 2: Formoterol's Effect on Asthma Symptoms and Rescue Medication

Outcome Key Finding Supporting Evidence
Symptom Control Significantly improves daytime and nighttime asthma symptoms. ersnet.orgnih.govA study showed a 13% reduction in mean total symptom scores in COPD patients. ersnet.org
Rescue Medication Use Reduces the need for SABA rescue inhalers. nih.govmedcentral.comCOPD patients on formoterol showed an 18-25% reduction in rescue medication use compared to placebo. ersnet.org Asthmatics used 9% fewer as-needed inhalations with formoterol vs. salbutamol (B1663637). ersnet.org
Sleep Disturbance Decreases the number of nights with awakenings due to asthma. medcentral.comersnet.orgPatients experienced 34% fewer disturbed nights with as-needed formoterol compared to salbutamol. ersnet.org
Symptom-Free Days Increases the number of days without asthma symptoms. nih.govA study in COPD patients showed an increase in symptom-free days with formoterol treatment. ersnet.org

Prevention of Asthma Exacerbations and Related Events

Several large-scale clinical trials have supported these findings. For example, adding formoterol to budesonide therapy reduced the risk of a first asthma exacerbation by 43%. atsjournals.org In patients with mild asthma, using a budesonide-formoterol inhaler as a reliever has been shown to decrease severe exacerbations by nearly two-thirds compared to using a SABA alone. atsjournals.org A meta-analysis of real-world studies on a fluticasone (B1203827) propionate (B1217596)/formoterol combination reported a significant reduction in the relative risk of severe asthma exacerbations. nih.gov Furthermore, studies have shown that the combination of an ICS and formoterol can reduce the annual rate of moderate to severe exacerbations by 24% to 26% compared to formoterol monotherapy. dovepress.comsymbicorttouchpoints.com

Table 3: Efficacy of Formoterol in Preventing Asthma Exacerbations

Treatment Strategy Key Finding Supporting Evidence
ICS/Formoterol Combination Significantly reduces the rate of severe asthma exacerbations. atsjournals.orgconsensus.appAdding formoterol to budesonide reduced the risk of the first exacerbation by 43%. atsjournals.org
Maintenance and Reliever Therapy (MART) Prolongs time to first severe exacerbation and lowers exacerbation rates compared to SABA reliever. bmj.comatsjournals.orgReduces the yearly exacerbation rate by 33-48% compared to formoterol or terbutaline (B1683087) as a reliever. bmj.com
Comparison to Monotherapy Combination therapy with an ICS is more effective at reducing exacerbations than formoterol alone. dovepress.comsymbicorttouchpoints.comBudesonide/formoterol reduced the annual rate of moderate to severe exacerbations by 24% compared to formoterol alone. symbicorttouchpoints.com
Real-World Evidence Meta-analysis confirms a significant reduction in severe exacerbation risk with fluticasone/formoterol. nih.govThe estimated relative risk of severe exacerbations was significantly lower with the combination therapy. nih.gov

Efficacy in Specific Patient Populations

Adolescents and Children with Obstructive Airway Diseases

This compound, primarily in combination with an inhaled corticosteroid (ICS) like budesonide, is indicated for the treatment of asthma in adolescents aged 12 years and older. astrazeneca.ca Clinical studies have demonstrated its efficacy in this age group. For instance, research has shown that a budesonide/formoterol combination can be effectively used as an anti-inflammatory reliever therapy in patients with mild persistent asthma, or as both a maintenance and reliever therapy in those with moderate to severe asthma. astrazeneca.ca

In younger children, studies have also shown positive outcomes. A study in asthmatic children aged 2 to 5 years found that a single dose of formoterol provided rapid and sustained bronchodilation and significant bronchoprotection for at least 8 hours. nih.gov Research in pediatric patients has also explored different dosing regimens. One study found that while once-daily budesonide/formoterol was effective, twice-daily treatment resulted in fewer instances of worsening asthma. respiratory-therapy.com The use of long-acting beta-agonists like formoterol as monotherapy in pediatric and adolescent patients is associated with an increased risk of asthma-related hospitalization and is therefore contraindicated. medcentral.com

Elderly Patients with Respiratory Conditions

The efficacy of formoterol has also been established in elderly patients with respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD). Clinical trials have included patients up to 80 years of age and have shown that formoterol is effective in improving lung function and controlling symptoms in this population. ersnet.org One study specifically noted that risk reductions for asthma exacerbations with as-needed formoterol increased with advancing age. ersnet.org The sustained bronchodilatory effect of formoterol is particularly beneficial for elderly patients who may have more persistent symptoms.

Patients with Comorbidities

The use of formoterol in patients with respiratory conditions and coexisting medical conditions has been a subject of clinical investigation. For instance, in patients with COPD who also have other health issues, the addition of formoterol to their treatment regimen can be beneficial. Triple therapy, which combines an ICS, a long-acting muscarinic antagonist (LAMA), and a long-acting beta2-agonist (LABA) like formoterol, has been studied in patients with more severe COPD and a history of exacerbations. The TRILOGY study, for example, found that a triple therapy containing beclomethasone dipropionate, this compound, and glycopyrronium bromide significantly improved lung function and reduced the annual exacerbation rate by 23% in patients with a post-bronchodilator FEV1 of less than 50% and at least one moderate to severe COPD exacerbation in the previous year. dovepress.com Another meta-analysis of real-world data on fluticasone propionate/formoterol in asthma patients, which would include individuals with various comorbidities, confirmed the effectiveness of the combination in a broader patient population beyond the strict confines of randomized controlled trials. nih.gov

Comparative Efficacy Analyses

The clinical utility of a long-acting beta-agonist (LABA) is best understood by comparing its efficacy to other available bronchodilators. This section analyzes the clinical efficacy of this compound in relation to other LABAs and short-acting beta-agonists (SABAs).

This compound Versus Other Long-Acting Beta-Agonists (e.g., Salmeterol, Vilanterol)

This compound's efficacy has been extensively compared to other LABAs, such as salmeterol and vilanterol, often as part of a combination therapy with an inhaled corticosteroid (ICS) or a long-acting muscarinic antagonist (LAMA).

Clinical trials have demonstrated that combination therapies containing formoterol are effective in improving lung function and managing symptoms in patients with chronic obstructive pulmonary disease (COPD) and asthma. For instance, a 24-week study comparing a fixed-dose combination of aclidinium bromide/formoterol fumarate with salmeterol/fluticasone propionate in patients with moderate-to-severe COPD found that the aclidinium/formoterol combination demonstrated superiority in peak forced expiratory volume in 1 second (FEV1) at week 24. ersnet.org While improvements in dyspnea and symptom control were comparable between the two groups, the study highlighted the potent bronchodilator effect of the formoterol-containing combination. ersnet.org Exacerbation rates were similar between the two treatment arms. ersnet.org

When comparing formoterol-based combinations with those containing vilanterol, another once-daily LABA, the findings suggest at least comparable efficacy. nams-annals.in For example, a study comparing fluticasone furoate/vilanterol (FF/VI) to budesonide/formoterol (BUD/FOR) in real-world asthma management indicated that patients using the once-daily FF/VI had significantly better symptom control and lower use of short-acting beta-agonists (SABAs) compared to those on the twice-daily BUD/FOR regimen. nams-annals.in However, another randomized crossover trial found that FF/VI provided similar improvements in lung function (FEV1) to BUD/FOR. nams-annals.in This suggests that while both formoterol and vilanterol are effective, factors like dosing frequency may influence patient-reported outcomes. nams-annals.in

Comparative Efficacy of this compound vs. Other LABAs
ComparisonStudy PopulationKey Efficacy EndpointsResearch FindingsCitation
Aclidinium/Formoterol vs. Salmeterol/FluticasoneModerate-to-severe COPDPeak FEV1, Dyspnea (TDI focal score), Exacerbation RatesAclidinium/formoterol was superior in improving peak FEV1. Improvements in dyspnea and exacerbation rates were similar between the two groups. ersnet.org
Budesonide/Formoterol (BUD/FOR) vs. Fluticasone Furoate/Vilanterol (FF/VI)AsthmaSymptom Control, SABA Use, FEV1One real-world study showed better symptom control and lower SABA use with FF/VI. A separate trial found similar improvements in FEV1 for both combinations. nams-annals.in

This compound Versus Short-Acting Beta-Agonists (e.g., Salbutamol/Albuterol)

The primary distinction between this compound and short-acting beta-agonists (SABAs) like salbutamol (albuterol) lies in their duration of action; formoterol has a prolonged effect of up to 12 hours, while SABAs typically last for 4 to 6 hours. nih.govelsevier.es However, a key feature of formoterol is its rapid onset of action, which is comparable to that of SABAs. elsevier.eselsevier.es

A double-blind, parallel-group study involving children with mild acute asthma demonstrated that formoterol (12 µg) administered via a Turbuhaler had a similar onset of action and potency to albuterol (200 µg). elsevier.eselsevier.es The percentage of predicted FEV1 at 3, 30, and 60 minutes post-administration was similar for both treatment groups, indicating that formoterol can be as effective as albuterol for rapid bronchodilation in this patient population. elsevier.es

In a 12-week study of patients with mild to moderate persistent asthma, formoterol was found to be more effective than albuterol in several key areas. nih.gov Formoterol provided significantly greater improvements in morning and evening peak expiratory flow rates and asthma symptom scores compared to both albuterol and placebo. nih.gov Furthermore, patients receiving formoterol used significantly less rescue medication and experienced fewer nocturnal awakenings. nih.gov These findings underscore the benefit of formoterol's long-acting profile in maintaining asthma control over a 24-hour period. nih.gov

Comparative Efficacy of this compound vs. SABAs
ComparisonStudy PopulationKey Efficacy EndpointsResearch FindingsCitation
Formoterol vs. AlbuterolChildren with mild acute asthmaOnset of Action (FEV1 at 3, 30, and 60 mins)Formoterol demonstrated a similarly rapid onset of action and potency to albuterol. elsevier.eselsevier.es
Formoterol vs. AlbuterolAdults with mild to moderate persistent asthmaPeak Expiratory Flow, Asthma Symptoms, Rescue Medication Use, Nocturnal AwakeningsFormoterol was more effective in improving lung function and asthma symptoms, and led to less rescue medication use and fewer nocturnal awakenings over a 12-week period. nih.gov

Clinical Safety and Tolerability Research of Formoterol Fumarate

Long-Term Safety Profile Evaluation

Concerns about the cardiovascular safety of long-acting β2-agonists (LABAs) have prompted thorough investigation. nih.gov In patients with Chronic Obstructive Pulmonary Disease (COPD), who are often at a higher risk for cardiovascular issues, the cardiac safety of formoterol (B127741) fumarate (B1241708) has been a key area of research. nih.gov

A 12-week study involving 351 COPD patients compared nebulized formoterol fumarate inhalation solution (FFIS) with a this compound dry powder inhaler (FA) and a placebo. nih.gov Holter monitoring revealed no clinically significant effects on mean or maximum heart rate, or on the incidence of arrhythmic events for either formoterol formulation compared to placebo. nih.gov Specifically, at the 12-week mark, the mean change from baseline in heart rate was minimal across all groups. nih.gov The frequency of treatment-emergent cardiac adverse events was comparable between the FFIS group (4.1%), the FA group (3.5%), and the placebo group (4.4%). nih.gov

Similarly, a large-scale, 52-week study in African-American patients with moderate-to-severe persistent asthma found that a combination of budesonide (B1683875) and this compound had a safety profile similar to budesonide alone, with no unexpected patterns in electrocardiographic or Holter monitoring assessments. fiercehealthcare.com Post-marketing data for aclidinium (B1254267) bromide/formoterol fumarate has shown that cardiovascular effects like angina pectoris, increased blood pressure, and arrhythmias such as atrial fibrillation and ventricular extrasystoles can occur. hres.ca

It's important to note that like other β2-adrenergic receptor agonists, formoterol can be associated with cardiovascular effects such as angina, hypertension or hypotension, tachycardia, and arrhythmias. drugs.comfda.gov Therefore, it is recommended to be used with caution in individuals with pre-existing cardiovascular disorders. drugs.comeuropa.eu

Interactive Data Table: Cardiovascular Safety of this compound in a 12-Week COPD Study

Treatment GroupMean Change in Heart Rate (bpm) at Week 12Incidence of Treatment-Emergent Cardiac AEs
FFIS 20 mcg BID-0.6 (±10.9)4.1%
FA 12 mcg BID+0.1 (±11.6)3.5%
Placebo-1.4 (±9.4)4.4%
Data sourced from a 12-week, randomized, double-blind, placebo- and active-controlled trial in patients with COPD. nih.gov

Long-term clinical trials have provided comprehensive data on the incidence and nature of adverse events associated with this compound. In a 12-month open-label study with 569 COPD patients, 73% of those treated with nebulized this compound (FFIS) and 78% of those using a dry powder inhaler formulation (FA) experienced an adverse event, the majority of which were mild to moderate and not considered related to the treatment. researchgate.net COPD exacerbation was reported in 15.8% of the FFIS group and 17.9% of the FA group. researchgate.net

In another year-long study involving 1,071 patients with moderate-to-severe COPD, the percentage of patients experiencing treatment-emergent adverse events was similar between the this compound inhalation solution (FFIS) group (69.1%) and the placebo group (69.6%). nih.govnih.gov The most common serious adverse event was worsening or exacerbation of COPD, which occurred at similar rates in both the FFIS (7.2%) and placebo (7.5%) groups. nih.gov

A 52-week study of a triple therapy (budesonide/glycopyrrolate (B1671915)/formoterol fumarate) in Japanese patients with COPD showed that treatment-emergent adverse event rates were similar across all treatment groups (ranging from 82.6% to 82.9%). semanticscholar.org The most frequently reported adverse events were nasopharyngitis (32.2%) and bronchitis (9.9%). semanticscholar.org In a separate 52-week trial of a mometasone (B142194) furoate/formoterol fumarate combination, the most common treatment-related adverse events included lenticular opacities, dysphonia, and oral candidiasis. nih.gov

Generally, adverse reactions to this compound are similar to other β2-agonists and can include nervousness, headache, tremor, dry mouth, muscle cramps, palpitations, and insomnia. drugs.comfda.gov

Interactive Data Table: Incidence of Adverse Events in Long-Term this compound Studies

Study PopulationTreatmentDurationIncidence of any TEAEMost Common AEs
COPD Patients researchgate.netNebulized this compound12 months73%COPD exacerbation
Moderate-to-Severe COPD Patients nih.govnih.govThis compound Inhalation Solution1 year69.1%Worsening/exacerbation of COPD
Japanese COPD Patients semanticscholar.orgBudesonide/Glycopyrrolate/Formoterol Fumarate52 weeks82.6-82.9%Nasopharyngitis, Bronchitis

Discontinuation rates due to adverse events are an important indicator of a drug's tolerability. In a 12-month study of nebulized formoterol, 5.4% of patients in the nebulized group and 7.5% in the dry powder inhaler group discontinued (B1498344) treatment due to adverse events. researchgate.net

A large, year-long study in patients with moderate-to-severe COPD reported that 45.7% of patients in the this compound group and 57.4% in the placebo group discontinued treatment prematurely. nih.govnih.gov The primary reasons for discontinuation were similar for both groups and included withdrawal of consent (19.8%) and adverse events (15.7%). nih.gov

In a 26-week study of a mometasone furoate and this compound combination, a post-marketing requirement study, a total of 11,729 patients were enrolled. merck.com In a 52-week study of a triple therapy containing this compound, approximately 4% to 6% of patients across different treatment arms withdrew due to adverse events. canjhealthtechnol.ca The most common reason for withdrawal was a lack of efficacy, reported as COPD. canjhealthtechnol.ca An updated analysis of formoterol safety in asthma clinical trials, including over 104,000 patients, showed that discontinuations due to adverse events were significantly reduced with formoterol. nih.gov

Interactive Data Table: Discontinuation Rates in Long-Term this compound Studies

Study PopulationTreatmentDurationDiscontinuation Rate due to AEs
COPD Patients researchgate.netNebulized this compound12 months5.4%
Moderate-to-Severe COPD Patients nih.govThis compound Inhalation Solution1 year15.7% (overall, not solely drug-attributed)
Asthma Patients nih.govFormoterolMultiple trialsSignificantly reduced with formoterol

Due to concerns about the long-term safety of LABAs, particularly in asthma patients, the U.S. Food and Drug Administration (FDA) has required post-marketing commitment studies to evaluate the long-term safety of these medications in patients with COPD. nih.govnih.govresearchgate.net

One such study was a large, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the long-term safety of this compound inhalation solution (FFIS) in patients with moderate-to-severe COPD. nih.govnih.govresearchgate.net This study demonstrated that FFIS was non-inferior to placebo in terms of safety over one year of treatment. nih.govnih.govresearchgate.net

Another post-marketing safety trial for a combination product of mometasone furoate and this compound involved 11,729 adolescent and adult patients with persistent asthma. merck.com The results, presented in 2017, indicated that the addition of formoterol to mometasone had a similar safety profile to mometasone alone, including a comparable risk of serious asthma-related events. merck.com These studies have provided reassurance regarding the long-term safety of this compound when used as prescribed in appropriate patient populations. nih.govmerck.com

Safety in Vulnerable Populations

The safety of this compound has also been specifically evaluated in vulnerable populations, such as pediatric patients.

The use of this compound in children and adolescents with asthma has been a subject of careful study. A meta-analysis of 41 trials involving 11,849 children and adolescents under 18 years of age found that the use of formoterol, with the majority also using an inhaled corticosteroid (ICS), was not associated with an increased risk of asthma-related hospitalizations. nih.gov The frequency of such hospitalizations was similar between formoterol-treated and non-LABA-treated patients in both children (1.16% vs. 1.11%) and adolescents (0.51% vs. 0.85%). nih.gov The study also noted that these results were not influenced by the dose of formoterol or the patient's ethnicity. nih.gov

In a study of a budesonide/formoterol fumarate combination (Symbicort) in pediatric patients, the most commonly reported adverse reactions (≥3%) included upper respiratory tract infection, pharyngitis, headache, and rhinitis. symbicorttouchpoints.com It is important to note that the use of LABA as monotherapy for asthma is associated with an increased risk of asthma-related hospitalization in pediatric and adolescent patients, highlighting the importance of concomitant use with an ICS. drugs.com

Interactive Data Table: Asthma-Related Hospitalizations in Pediatric and Adolescent Patients

Age GroupFormoterol-TreatedNon-LABA-Treated
Children (4-11 years)1.16% (38/3263)1.11% (24/2165)
Adolescents (12-17 years)0.51% (23/4533)0.85% (16/1888)
Data from a meta-analysis of 41 trials in children and adolescents with asthma. nih.gov

Safety in Patients with Pre-existing Cardiovascular Disease

The use of this compound in patients with pre-existing cardiovascular conditions warrants careful consideration due to the potential for beta-agonist medications to affect the cardiovascular system. patsnap.comperforomisthcp.com Clinical research has shown that this compound should be used with caution in individuals with cardiovascular disorders such as coronary insufficiency, cardiac arrhythmias, and hypertension. perforomisthcp.com

In a pivotal trial, the frequency of treatment-emergent cardiovascular adverse events was comparable between the this compound inhalation solution (FFIS) group (4.1%) and the placebo group (4.4%). perforomisthcp.com A long-term study involving patients with moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD) found that nebulized FFIS was noninferior to placebo in terms of safety. researchgate.net This study, which included patients on stable COPD therapy, showed that adverse events were similar between the FFIS and placebo groups. researchgate.net

However, other research has indicated that long-acting beta-agonists may have adverse effects on the myocardium in COPD patients who also have pre-existing cardiac arrhythmias and hypoxemia. nih.gov One study comparing formoterol and salmeterol (B1361061) in such patients found that a higher dose of formoterol (24 mcg) resulted in a higher heart rate and more frequent supraventricular or ventricular premature beats compared to a lower dose (12 mcg) and salmeterol. nih.gov This suggests a dose-dependent effect on cardiac rhythm. nih.gov

Furthermore, it is advised that this compound be used with extreme caution in patients being treated with monoamine oxidase inhibitors or tricyclic antidepressants, as these medications can potentiate the effects of adrenergic agonists on the cardiovascular system. perforomisthcp.com

Potential for Tachyphylaxis or Loss of Efficacy Over Time

Tachyphylaxis, or the diminishing response to a drug with repeated use, is a potential concern with long-acting beta-agonists. However, multiple studies have indicated that this compound maintains its efficacy over extended periods of treatment.

A 12-week, randomized, double-blind, double-dummy, placebo- and active-controlled trial found no evidence of tachyphylaxis with this compound inhalation solution. eurekalert.org The improvements in lung function were maintained throughout the 12-week period. eurekalert.org Another review of clinical data for nebulized formoterol also concluded that no loss of efficacy or tachyphylaxis was observed over 12 weeks of regular administration. nih.govtandfonline.com The bronchodilatory effects of formoterol were sustained from the first day of treatment and did not decrease over the 12-week duration. nih.govtandfonline.com

While tolerance to the effects of inhaled beta-agonists can occur with chronic, regularly scheduled use, studies specifically evaluating this compound have not shown this to be a significant clinical issue within the trial periods. perforomisthcp.com

Comparative Safety Analyses with Other Bronchodilators or Placebo

The safety profile of this compound has been extensively compared with that of other bronchodilators and placebo in numerous clinical trials. These studies have consistently demonstrated a safety profile for this compound that is comparable to both placebo and other active treatments.

In a 12-week study, the safety profile of this compound inhalation solution (FFIS) was found to be similar to that of a dry powder formulation of formoterol (Foradil®) and resulted in fewer COPD exacerbations than placebo. eurekalert.org Repeated cardiac effects testing during this trial showed no significant concerns. eurekalert.org A comprehensive review also noted that the adverse event profiles for FFIS were not different from those of placebo or Foradil® dry powder. tandfonline.com

A large, one-year, multicenter, randomized, double-blind, placebo-controlled noninferiority study in patients with moderate-to-severe COPD provided further reassurance of the long-term safety of this compound. dovepress.comnih.gov The study's primary endpoint was the combined incidence of respiratory death, first COPD-related emergency room visit, or first COPD exacerbation-related hospitalization. nih.gov The results showed that FFIS was noninferior to placebo, with an estimated hazard ratio of 0.965. nih.gov The percentage of patients experiencing treatment-emergent serious adverse events was comparable between the FFIS group (15.9%) and the placebo group (16.0%). dovepress.com

When compared with other classes of bronchodilators, formoterol has also shown a favorable safety profile. A large, international, real-life study comparing as-needed formoterol with salbutamol (B1663637) in asthma patients found that formoterol had a similar safety profile to salbutamol. nih.gov The incidences of serious adverse events were not significantly different between the two treatments. nih.gov

In the context of combination therapies, a network meta-analysis of treatments for moderate to severe COPD concluded that an aclidinium/formoterol combination was broadly comparable in terms of safety to other LAMA/LABA combinations. scottishmedicines.org.uk Another network meta-analysis comparing various triple combination therapies for COPD found that the safety and tolerability profile of a budesonide/glycopyrronium (B1196793)/formoterol combination was comparable to other triple therapies. d-nb.info

Finally, a trial comparing single-dose nebulized this compound to multiple doses of albuterol for acute asthma in children found both treatments to be effective, with significant improvements in most parameters. elsevier.es

The following tables provide a summary of the comparative safety and efficacy data from various clinical trials.

Study Comparison Groups Key Safety/Efficacy Findings Reference
1-Year COPD Safety StudyThis compound Inhalation Solution (FFIS) vs. PlaceboFFIS was noninferior to placebo for the combined incidence of respiratory death, COPD-related ER visits, or hospitalizations. Serious adverse events were comparable (15.9% for FFIS vs. 16.0% for placebo). dovepress.com
12-Week Nebulized Formoterol StudyFFIS vs. Formoterol DPI (Foradil®) vs. PlaceboNo loss of efficacy (tachyphylaxis) was observed. The safety and adverse event profiles were not different from placebo or Foradil® dry powder. nih.govtandfonline.com
"Real-life" Asthma StudyAs-needed Formoterol vs. As-needed SalbutamolFormoterol had a similar safety profile to salbutamol regarding serious adverse events. nih.gov
Network Meta-Analysis (COPD)Aclidinium/Formoterol vs. Other LAMA/LABA combinationsAclidinium/formoterol was broadly comparable to other LAMA/LABA combinations in terms of safety. scottishmedicines.org.uk
Network Meta-Analysis (COPD)Budesonide/Glycopyrronium/Formoterol vs. Other Triple CombinationsThe safety and tolerability profile of the triple combination containing formoterol was comparable to other triple therapies. d-nb.info
Japanese COPD StudyGlycopyrronium/Formoterol Fumarate Dihydrate MDI vs. Placebo and MonocomponentsThe combination therapy was well tolerated with a safety profile consistent with the overall study population. ersnet.org
Acute Asthma in ChildrenNebulized this compound vs. Nebulized AlbuterolBoth treatments showed significant improvements in clinical parameters. elsevier.es

Preclinical and Translational Research of Formoterol Fumarate

In Vitro Pharmacological Investigations

Receptor Binding and Activation Studies in Cell Lines

Formoterol (B127741) fumarate (B1241708) is a potent and selective long-acting β2-adrenoceptor agonist. drugbank.comrndsystems.com In vitro studies have demonstrated its high affinity and selectivity for the β2-adrenergic receptor. Receptor binding assays have shown that formoterol exhibits a significantly higher affinity for β2 receptors compared to β1 receptors. Specifically, it displays a 330-fold selectivity for β2 over β1 receptors, with pKd values of 8.12 and 5.58, respectively. rndsystems.com This selectivity is crucial for its therapeutic action, as β2 receptors are predominantly located in the bronchial smooth muscle, while β1 receptors are mainly found in the heart. drugbank.com

The activation of β2-adrenergic receptors by formoterol initiates a cascade of intracellular events. patsnap.com Upon binding, formoterol stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.compatsnap.com This increase in cAMP leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. drugbank.compatsnap.com Functional activity studies have quantified the potency of formoterol in eliciting this response. For instance, in guinea pig trachea, formoterol has a pD2 value of 9.29, indicating its high potency in inducing tracheal relaxation. rndsystems.com Furthermore, it has been shown to be approximately 100-fold more potent than the short-acting β2-agonist salbutamol (B1663637). rndsystems.com

Table 1: Receptor Binding and Functional Activity of Formoterol

Parameter Value Species/Tissue Reference
β2 Receptor Selectivity 330-fold over β1 rndsystems.com
pKd (β2 Receptor) 8.12 rndsystems.com
pKd (β1 Receptor) 5.58 rndsystems.com
pD2 (Tracheal Relaxation) 9.29 Guinea Pig rndsystems.com

Isolated Airway Tissue Contraction and Relaxation Studies

Studies on isolated airway tissues have further elucidated the pharmacological profile of formoterol. In isolated human bronchus, formoterol has been shown to be a potent and long-acting bronchodilator. sandoz.com It effectively relaxes pre-contracted airway smooth muscle and has a rapid onset of action, typically within 1 to 3 minutes. sandoz.com The duration of its relaxant effect is significant, lasting for at least 12 hours after a single administration. sandoz.com

In guinea pig tracheal rings, formoterol has demonstrated potent relaxant effects. rndsystems.comulb.ac.be It effectively counteracts the contractile effects of various spasmogens. For instance, in tracheal rings pre-contracted with methacholine (B1211447), formoterol induces significant relaxation. ulb.ac.be Studies have also investigated the synergistic potential of formoterol with other bronchodilators. When combined with the long-acting muscarinic antagonist (LAMA) tiotropium (B1237716), formoterol exhibits enhanced relaxant effects on guinea pig tracheal rings. ulb.ac.be Similarly, in human large and small airways, the co-administration of formoterol with the LAMA aclidinium (B1254267) bromide resulted in a synergistic relaxation of airway smooth muscle. dovepress.com

Research using human lung slices has provided detailed insights into the cellular mechanisms of formoterol-induced relaxation. nih.gov In this model, the contraction of small airways induced by histamine (B1213489) is associated with an increase in both intracellular Ca2+ oscillations and Ca2+ sensitivity in the smooth muscle cells. nih.gov Formoterol induces relaxation by initially decreasing the Ca2+ sensitivity of the smooth muscle cells at lower concentrations. nih.gov At higher concentrations, it further contributes to relaxation by slowing or inhibiting the Ca2+ oscillations. nih.gov

Cellular Mechanisms of Anti-inflammatory Effects

In addition to its well-established bronchodilator activity, formoterol has been investigated for its potential anti-inflammatory properties. The activation of β2-adrenergic receptors can lead to the inhibition of the release of inflammatory mediators from various cells, particularly mast cells. drugbank.com Formoterol has been shown to inhibit the release of histamine and leukotrienes from passively sensitized human lung tissue. sandoz.com

Studies in guinea pig models have provided further evidence for the anti-inflammatory effects of formoterol. It has been shown to inhibit plasma protein extravasation induced by histamine in the lung. nih.gov Furthermore, inhaled formoterol inhibited platelet-activating factor (PAF)-induced eosinophil accumulation in the lungs of guinea pigs, although this effect was observed at doses higher than those required for bronchodilation. nih.gov In another study, formoterol was found to inhibit lipopolysaccharide-induced neutrophil accumulation in the guinea pig lung, again at doses greater than those needed for its bronchodilator effect. nih.gov

At the molecular level, research in cell lines has explored the signaling pathways involved in formoterol's anti-inflammatory actions. In N9 microglia cells, formoterol was found to attenuate NLRP3 inflammasome activation and subsequent pyroptosis, a form of inflammatory cell death. nih.gov This effect was mediated through the enhancement of IκBα/NF-κB inhibition, the promotion of selective autophagy, and the facilitation of plasma membrane repair. nih.gov In human bronchial epithelial and endothelial cells, the combination of beclomethasone (B1667900) and formoterol showed an additive inhibitory effect on the expression of inflammatory mediators like IL-8 and ICAM-1. nih.gov This enhanced effect was partially mediated by both protein kinase A (PKA)-dependent and -independent mechanisms. nih.gov However, some studies have reported that formoterol, while being a potent bronchodilator, did not exhibit significant anti-inflammatory or metabolic modulatory effects in a mouse model of severe asthma induced by Aspergillus fumigatus. acs.org

In Vivo Toxicology and Safety Pharmacology Studies

Cardiac Toxicity Assessments in Animal Models (e.g., myocardial fibrosis, heart rate changes)

A primary safety concern associated with β-adrenergic receptor agonists like formoterol is the potential for cardiac toxicity. fda.govfda.gov Preclinical toxicology studies in rats and dogs have identified cardiac effects, including increased heart rate and myocardial fibrosis. fda.govfda.gov

In dogs, inhalation exposure to formoterol led to myocardial fibrosis at a dose as low as 3 μg/kg/day for one month. fda.govfda.gov In male rats, myocardial fibrosis was observed following a one-year inhalation exposure at 400 μg/kg/day. fda.govfda.gov The cardiotoxicity of β-agonists is believed to be a consequence of their pharmacological activity, which leads to an increased heart rate. fda.govfda.gov This tachycardia can result from direct stimulation of β-receptors in the heart or, more likely, from reflex tachycardia secondary to β2-mediated vasodilation and hypotension. fda.gov The resulting ischemic changes in oxygen-deprived regions of the heart can lead to focal necrosis and fibrosis. fda.gov

Table 2: Cardiac Toxicity Findings for Formoterol in Animal Models

Species Study Duration Route of Administration Dose Finding Reference
Dog 1 month Inhalation 3 μg/kg/day Myocardial fibrosis fda.govfda.gov
Rat (male) 1 year Inhalation 400 μg/kg/day Myocardial fibrosis fda.govfda.gov

Reproductive and Developmental Toxicology Studies (e.g., stillbirth, neonatal mortality, ossification delays)

Reproductive and developmental toxicology studies have been conducted in rats and rabbits to assess the effects of formoterol fumarate on fertility, embryofetal development, and pre- and post-natal development.

In rats, formoterol was not found to be teratogenic when administered orally during organogenesis. fda.gov However, at oral doses of 0.2 mg/kg and higher, it caused delayed ossification of the fetus, and at doses of 6 mg/kg and above, it led to decreased fetal weight. fda.gov When administered to rats during the late stage of pregnancy, oral doses of 6 mg/kg and above resulted in stillbirth and neonatal mortality. fda.govwikidoc.orgrxlist.com These effects were not observed at a dose of 0.2 mg/kg. fda.govrxlist.com Another study in rats reported stillbirth and neonatal mortality at an exposure approximately 1,500 times the maximum recommended human dose (MRHD). nih.gov

In rabbits, formoterol was also not found to be teratogenic following oral administration during organogenesis. fda.gov

Table 3: Reproductive and Developmental Toxicology of Formoterol in Rats

Study Type Route of Administration Dose Effect Reference
Embryofetal Development Oral ≥ 0.2 mg/kg Delayed ossification fda.gov
Embryofetal Development Oral ≥ 6 mg/kg Decreased fetal weight fda.gov
Pre- and Post-natal Development Oral ≥ 6 mg/kg Stillbirth and neonatal mortality fda.govwikidoc.orgrxlist.com

Carcinogenicity Studies in Rodent Models

The carcinogenic potential of this compound has been assessed in long-term studies involving both mice and rats. nih.govcloudfront.net In a 24-month carcinogenicity study in CD-1 mice, oral administration of this compound led to a dose-related increase in the incidence of uterine leiomyomas. cloudfront.netazpicentral.com Further studies in mice revealed observations of adrenal subcapsular adenomas and carcinomas, as well as hepatocarcinomas. fda.gov

In separate 2-year studies with rats, an increased incidence of ovarian leiomyomas was noted in a drinking water study. nih.gov Other research in rats identified the development of both ovarian leiomyomas and theca cell tumors. fda.gov It has been noted that other beta-agonist drugs have similarly shown increases in leiomyomas of the genital tract in female rodents, and the relevance of these findings to human use is not known. fda.gov

Table 1: Summary of Carcinogenicity Findings for this compound in Rodent Models

Species Route of Administration Study Duration Findings
Mouse Oral 24 months Dose-related increase in uterine leiomyomas and leiomyosarcomas. azpicentral.comfda.gov
Adrenal subcapsular adenomas and carcinomas. fda.gov
Hepatocarcinomas. fda.gov
Rat Oral (drinking water), Inhalation 24 months Increased incidence of ovarian leiomyomas. nih.govfda.gov

Genotoxicity Testing Battery

This compound has been evaluated in a comprehensive battery of genotoxicity tests to assess its potential for mutagenic and clastogenic activity. fda.gov The compound consistently tested negative across a range of standard assays. fda.gov These included the Ames Salmonella/microsome plate test, the mouse lymphoma assay, the chromosome aberration test in human lymphocytes, and the rat micronucleus test. azpicentral.comfda.goveuropa.eu

Table 2: Results of Genotoxicity Assays for this compound

Assay Test System Result
Ames Test Salmonella typhimurium Negative fda.govfda.goveuropa.eu
Mouse Lymphoma Assay L5178Y TK+/- cells Negative azpicentral.comfda.govfda.gov
Chromosome Aberration Assay Human Lymphocytes Negative azpicentral.comfda.goveuropa.eu

| Micronucleus Test | Rat | Negative azpicentral.comfda.govfda.gov |

Organ-Specific Toxicity

Preclinical general toxicity studies have identified several target organs for this compound in animal models. In studies involving rats, specific organs of toxicity included the testes, spleen, salivary gland, nasal cavity, and lungs. fda.gov

Cardiac toxicity, a known effect for beta-adrenergic receptor agonists, was also observed in general toxicity studies in both rats and dogs. fda.gov This cardiotoxicity was considered a consequence of the compound's pharmacological activity, which resulted in an increased heart rate. fda.gov In a one-year inhalation study, myocardial fibrosis was noted in male rats. fda.gov

Pharmacological Bridging Studies

Pharmacological bridging studies have been conducted in animal models to compare different formulations of this compound. A 14-day inhalation study in rats was performed to compare the toxic effects of a this compound inhalation solution with an approved dry powder formulation. fda.gov The results of this study indicated that there were no apparent differences in toxic effects between the two formulations, suggesting no significant variance in their product performance from a toxicological standpoint. fda.gov

Further supporting this, a 4-day inhalation toxicology study in male rats also compared the inhalation solution to the dry powder formulation. fda.gov This shorter-term study found no treatment-related clinical signs or effects on body weight gain, serum troponin T levels, or on the identified target organs of toxicity. fda.gov

Advanced Therapeutic Strategies and Combination Therapies Involving Formoterol Fumarate

Inhaled Corticosteroid (ICS) Combinations

The combination of formoterol (B127741) fumarate (B1241708) with an inhaled corticosteroid is a cornerstone of maintenance therapy for persistent asthma and COPD. This approach leverages the complementary actions of both drug classes to achieve superior disease control compared to monotherapy with either agent.

Budesonide (B1683875)/Formoterol Fumarate (e.g., Symbicort)

The fixed-dose combination of budesonide, an ICS, and formoterol fumarate, a LABA, is a widely utilized therapy for asthma and COPD. dovepress.comastrazeneca-us.com Budesonide exerts a potent anti-inflammatory effect in the airways, while formoterol provides rapid and sustained bronchodilation. astrazenecaclinicaltrials.com This dual mechanism of action leads to improvements in lung function and a reduction in exacerbations. astrazenecaclinicaltrials.com

Clinical studies have consistently demonstrated the efficacy of the budesonide/formoterol combination. In asthma, this combination has been shown to improve symptoms and lung function more effectively than budesonide alone. astrazenecaclinicaltrials.com For patients with COPD, research has indicated that budesonide/formoterol therapy significantly reduces the rate of exacerbations when compared to formoterol monotherapy or a placebo. cochrane.org Furthermore, studies have shown that this combination can improve airflow obstruction even in patients with severe COPD. clinicaltrialsarena.com

Research has also explored its use as both a maintenance and reliever therapy in asthma, a strategy that has been found to reduce severe asthma exacerbations. respiratory-therapy.com In patients with mild asthma, using budesonide/formoterol as needed has been suggested as a potential alternative to regular inhaled corticosteroid treatment. clinicaltrialsarena.com

Table 1: Selected Clinical Trial Findings for Budesonide/Formoterol Fumarate

Fluticasone (B1203827)/Formoterol Fumarate (e.g., Flutiform)

The combination of fluticasone propionate (B1217596), an ICS, with this compound provides another effective therapeutic option for patients with asthma. Fluticasone propionate works to decrease inflammation in the airways, while formoterol acts as a bronchodilator, relaxing the muscles around the airways to ease breathing. clinicaltrialsarena.com This combination has been shown to be more effective at improving lung function and asthma symptoms compared to either fluticasone or formoterol administered alone. researchgate.net

Clinical trials have established the efficacy and safety of this combination. In a 12-week study involving children with asthma, fluticasone/formoterol was found to be non-inferior to a fluticasone/salmeterol (B1361061) combination in improving pre-dose FEV1. nih.gov Long-term studies have also demonstrated a low incidence of severe asthma exacerbations with this combination therapy. nih.gov Furthermore, in comparison to other ICS/LABA combinations like fluticasone/salmeterol, fluticasone/formoterol has been noted to provide a more rapid onset of action. researchgate.net

In the context of COPD, the EFFECT trial evaluated fluticasone propionate/formoterol fumarate. The study found that the combination did not significantly reduce the rate of moderate-to-severe exacerbations compared to formoterol monotherapy. dovepress.com

Table 2: Selected Research Findings for Fluticasone/Formoterol Fumarate

Mometasone (B142194) Furoate/Formoterol

The combination of mometasone furoate, a potent synthetic corticosteroid, and this compound is indicated for the maintenance treatment of persistent asthma. droracle.ai Mometasone furoate reduces airway inflammation, while formoterol provides rapid and long-lasting bronchodilation. clinicaltrialsarena.com This dual-action therapy helps to improve lung function and control asthma symptoms. droracle.ai

Clinical studies have substantiated the benefits of this combination. Research has shown that mometasone/formoterol leads to significantly greater improvements in lung function, as measured by FEV1, compared to mometasone furoate monotherapy or placebo. clinicaltrialsarena.commedcentral.com In a 12-week study, the mometasone/formoterol combination demonstrated improvements in pulmonary function and asthma control that were similar to a fluticasone/salmeterol combination, but with a faster onset of action. nih.gov A large-scale safety trial also found that the addition of formoterol to mometasone therapy did not increase the risk of serious asthma-related events and significantly reduced the risk of asthma exacerbations compared to mometasone alone. merck.com

Table 3: Research Highlights for Mometasone Furoate/Formoterol

Rationale for Combined ICS/LABA Therapy in Disease Management

The scientific rationale for combining an inhaled corticosteroid with a long-acting beta-agonist is well-established and is based on their complementary mechanisms of action that target different aspects of the pathophysiology of asthma and COPD. nih.goversnet.org

Inhaled corticosteroids are highly effective at suppressing the chronic inflammation that is a hallmark of asthma. nih.gov They reduce airway hyperresponsiveness, a key feature of the disease. researchgate.net However, ICS therapy alone may not provide sufficient control for all patients, particularly those with more severe disease.

Long-acting beta-agonists like formoterol provide sustained bronchodilation by relaxing the smooth muscles of the airways. ersnet.org In addition to this primary effect, LABAs also have other beneficial actions, such as inhibiting the release of inflammatory mediators from mast cells and reducing plasma exudation. researchgate.net

There are also positive molecular interactions between ICS and LABAs. Corticosteroids can increase the number of beta-2 receptors, which may help to prevent the development of tolerance to the effects of LABAs. nih.govresearchgate.net Conversely, beta-2 agonists may enhance the anti-inflammatory actions of corticosteroids by promoting the movement of glucocorticoid receptors into the cell nucleus. nih.gov By combining these two classes of drugs, it is possible to achieve better control of symptoms and reduce the risk of exacerbations than can be achieved with either agent alone. dovepress.comnih.gov

Long-Acting Muscarinic Antagonist (LAMA) Combinations

The combination of a LABA like this compound with a LAMA represents a key therapeutic strategy, particularly in the management of COPD. This dual bronchodilator approach targets two distinct pathways involved in airway constriction.

Glycopyrronium (B1196793)/Formoterol Fumarate (e.g., Bevespi Aerosphere, THARROS)

The fixed-dose combination of glycopyrronium, a LAMA, and this compound, a LABA, is used for the long-term maintenance treatment of airflow obstruction in patients with COPD. astrazeneca.comastrazeneca.com Glycopyrronium works by blocking muscarinic receptors in the airways, leading to bronchodilation, while formoterol stimulates beta-2 receptors to achieve the same effect through a different mechanism. europa.eu

The PINNACLE clinical trial program, which included over 5,000 patients, established the efficacy of this combination. The PINNACLE 4 trial, for instance, demonstrated that glycopyrronium/formoterol fumarate produced a statistically significant improvement in lung function, as measured by trough FEV1, compared to its individual components and placebo in patients with moderate to very severe COPD. clinicaltrialsarena.comrespiratory-therapy.comastrazeneca.com

More recently, the focus has shifted to triple-combination therapies that include an ICS alongside a LAMA and a LABA. The THARROS Phase III trial is currently investigating the potential of a triple therapy containing budesonide, glycopyrronium, and this compound (BGF) to reduce severe cardiopulmonary outcomes in patients with COPD who are at an elevated cardiopulmonary risk. astrazeneca-us.comastrazenecaclinicaltrials.comclinicaltrialsarena.compharmacytimes.comastrazeneca.com This study is notable for its novel composite primary endpoint, which includes severe cardiac events, severe COPD exacerbations, and cardiopulmonary death. clinicaltrialsarena.comastrazeneca.com The initiation of the THARROS trial underscores the ongoing research into optimizing treatment strategies for high-risk COPD patients. pharmacytimes.com

Table 4: Key Clinical Trials for Glycopyrronium/Formoterol Fumarate Combinations

Aclidinium (B1254267) Bromide/Formoterol Fumarate

The combination of aclidinium bromide, a long-acting muscarinic antagonist (LAMA), and this compound, a long-acting β2-agonist (LABA), is a dual bronchodilator therapy for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). tandfonline.comnih.gov This fixed-dose combination has demonstrated consistent efficacy in improving lung function and patient-reported outcomes in individuals with moderate-to-severe COPD when compared to placebo and its individual components. tandfonline.comnih.gov

Clinical trials have shown that the aclidinium/formoterol combination significantly improves bronchodilation. ersnet.orgopenaccessjournals.com Two phase 3 studies, ACLIFORM and AUGMENT, demonstrated that aclidinium/formoterol significantly improved the 1-hour morning post-dose forced expiratory volume in 1 second (FEV1) over a 24-week period compared to both placebo and the individual monotherapies. ersnet.org Furthermore, a pooled analysis of these studies revealed significant improvements in dyspnea with the combination therapy compared to both monotherapies and placebo. ersnet.org

In the AFFIRM COPD study, a 24-week trial, aclidinium/formoterol was found to be superior to salmeterol/fluticasone in improving peak FEV1. ersnet.org The study also indicated that both treatments had similar benefits in symptom control and reducing exacerbation risk. ersnet.org Pooled analysis of the ACLIFORM and AUGMENT studies, which together included 3,394 patients, showed that aclidinium/formoterol 400/12 μg significantly improved the Transition Dyspnea Index (TDI) focal score at week 24 compared to placebo and both monotherapies. nih.gov

Table 1: Key Clinical Trials for Aclidinium Bromide/Formoterol Fumarate

Trial NameKey FindingsReference
ACLIFORM (LAC 30) & AUGMENT (LAC 31) Demonstrated significant improvements in FEV1 and symptoms compared to placebo and monotherapies. dovepress.comclinicaltrialsarena.com clinicaltrialsarena.com, dovepress.com
AFFIRM COPD Showed superiority of aclidinium/formoterol over salmeterol/fluticasone in peak FEV1. ersnet.org ersnet.org
Pooled Analysis (ACLIFORM & AUGMENT) Confirmed significant improvements in dyspnea and a reduction in exacerbations compared with placebo. ersnet.orgnih.gov ersnet.org, nih.gov

Add-on Effects to Anticholinergics

The addition of this compound to an anticholinergic regimen, such as tiotropium (B1237716), has been shown to provide enhanced bronchodilation and symptom control in patients with COPD. tandfonline.comtandfonline.com This approach leverages the different mechanisms of action of a LABA and a LAMA to achieve greater therapeutic benefit than monotherapy. tandfonline.comtandfonline.com

Studies have consistently demonstrated that combining formoterol with tiotropium leads to superior improvements in lung function compared to tiotropium alone. tandfonline.comtandfonline.com Research has documented that the addition of formoterol to tiotropium results in better FEV1 and Forced Vital Capacity (FVC) responses over a 24-hour period. tandfonline.com One study found that the peak increase in FEV1 was significantly higher with the combination of tiotropium plus formoterol compared to tiotropium alone. tandfonline.com

The benefits of this add-on therapy extend to symptom relief and reduced reliance on rescue medication. tandfonline.com Adding formoterol to tiotropium has been shown to decrease the use of rescue salbutamol (B1663637) during both daytime and nighttime. tandfonline.com Furthermore, a 12-week study confirmed the effectiveness of twice-daily formoterol added to once-daily tiotropium. tandfonline.com

Table 2: Efficacy of Formoterol as Add-on Therapy to Tiotropium

Outcome MeasureFindingReference
Lung Function (FEV1 & FVC) Significantly better responses over 24 hours with combination therapy compared to tiotropium alone. tandfonline.com tandfonline.com
Peak FEV1 Increase 0.39 L (37% of baseline) with tiotropium plus formoterol vs. 0.23 L (22% of baseline) with tiotropium alone. tandfonline.com tandfonline.com
Rescue Medication Use Reduced daytime and nighttime use of rescue salbutamol with add-on formoterol. tandfonline.com tandfonline.com
Severe Exacerbations (with Budesonide/Formoterol) 62% reduction when budesonide/formoterol was added to tiotropium compared to tiotropium alone. atsjournals.orgnih.gov atsjournals.org, nih.gov

Triple Therapy Regimens (ICS/LAMA/LABA)

Budesonide/Glycopyrronium/Formoterol Fumarate (e.g., BGF MDI, ETHOS, KRONOS, ATHLOS)

Triple therapy, combining an inhaled corticosteroid (ICS), a LAMA, and a LABA, represents a significant advancement in the management of moderate-to-very-severe COPD. The fixed-dose combination of budesonide/glycopyrronium/formoterol fumarate (BGF) delivered via a metered-dose inhaler (MDI) has been extensively studied in large-scale clinical trial programs such as KRONOS and ETHOS. myastrazeneca.co.ukastrazenecaconnect.netbiospace.com

The KRONOS study was a 24-week, double-blind, parallel-group trial that evaluated the efficacy and safety of BGF MDI against dual-therapy combinations of glycopyrrolate (B1671915)/formoterol fumarate (GFF) MDI and budesonide/formoterol fumarate (BFF) MDI. consensus.appdovepress.com The ETHOS trial was a 52-week study that assessed two different doses of budesonide in the BGF combination and compared them against dual therapies, focusing on patients with a history of exacerbations. astrazenecaconnect.netbiospace.comastrazeneca.com The ATHENA clinical trial program, which includes ETHOS and KRONOS, has enrolled over 15,500 patients globally to evaluate BGF MDI. biospace.com

Efficacy and Safety Profile of Triple Therapy

The KRONOS and ETHOS trials have provided robust evidence for the efficacy of BGF MDI in improving lung function and reducing exacerbations. astrazenecaconnect.netconsensus.app In the KRONOS study, BGF MDI demonstrated significant improvements in lung function, as measured by the forced expiratory volume in one second (FEV1) area under the curve from 0-4 hours, compared to the dual therapies. consensus.app

The ETHOS trial further established the benefits of triple therapy by showing a statistically significant reduction in the rate of moderate or severe COPD exacerbations with BGF MDI compared to LAMA/LABA and ICS/LABA combinations. astrazenecaconnect.netbiospace.com Specifically, the trial showed that BGF with a standard dose of budesonide reduced the rate of moderate or severe exacerbations by 24% compared to GFF. astrazenecaconnect.net A lower dose of budesonide in the triple combination also resulted in a significant reduction in exacerbations. astrazenecaconnect.netbiospace.com

Furthermore, a notable finding from the ETHOS trial was a significant reduction in all-cause mortality with the higher dose of BGF compared to the LAMA/LABA combination. consensus.app The safety profile of BGF MDI has been found to be comparable to that of the dual-therapy components. researchgate.nettandfonline.com

Table 3: Key Efficacy Endpoints from KRONOS and ETHOS Trials

TrialComparisonKey Efficacy OutcomeResultReference
KRONOS BGF MDI vs. BFF MDIFEV1 AUC0-4Significant Improvement consensus.app
KRONOS BGF MDI vs. GFF MDIRate of Moderate/Severe ExacerbationsNumerical Reduction dovepress.com
ETHOS BGF MDI (320/18/9.6 μg) vs. GFF MDIAnnual Rate of Moderate/Severe Exacerbations24% Reduction (Rate Ratio: 0.76) astrazenecaconnect.net
ETHOS BGF MDI (160/18/9.6 μg) vs. GFF MDIAnnual Rate of Moderate/Severe Exacerbations25% Reduction (Rate Ratio: 0.75) astrazenecaconnect.net
ETHOS BGF MDI (320/18/9.6 μg) vs. GFF MDIAll-Cause Mortality49% Reduction in Risk of Death (Hazard Ratio: 0.51) consensus.app

Novel Drug Delivery Systems and Formulations

Co-Suspension™ Delivery Technology for Metered Dose Inhalers (MDIs)

The development of combination therapies for respiratory diseases presents formulation challenges, particularly for pressurized metered-dose inhalers (pMDIs). researchgate.netnih.gov Co-Suspension™ Delivery Technology is an innovative formulation platform designed to address these challenges by enabling the consistent and accurate delivery of one or more drugs from a single pMDI. researchgate.netnih.govastrazeneca-us.com

This technology utilizes porous, low-density phospholipid particles that are engineered to suspend micronized drug crystals in the hydrofluoroalkane (HFA) propellant. researchgate.netaapsnewsmagazine.org This creates a stable and uniform suspension, which is crucial for ensuring that patients receive the correct dose of each medication with every actuation. researchgate.netaapsnewsmagazine.org The design of these particles helps to prevent the settling and agglomeration of drug crystals, which can be a source of variability in traditional MDI formulations. researchgate.netastrazeneca-us.com

The Co-Suspension™ Delivery Technology has been successfully applied to the formulation of the budesonide/glycopyrronium/formoterol fumarate (BGF) MDI. researchgate.net This technology ensures the uniform delivery of all three active ingredients, which is critical for the efficacy and safety of this triple-combination therapy. consensus.app In vitro studies have demonstrated that formulations using this technology have excellent stability and dose uniformity. springermedizin.de Furthermore, the technology has been shown to provide consistent drug delivery and may reduce the impact of patient handling errors, such as variations in shaking the inhaler. aapsnewsmagazine.org

Table 4: Features of Co-Suspension™ Delivery Technology

FeatureDescriptionReference
Formulation Principle Uses porous phospholipid particles to suspend micronized drug crystals in HFA propellant. researchgate.netaapsnewsmagazine.org researchgate.net, aapsnewsmagazine.org
Stability Prevents separation and sedimentation of drug crystals, ensuring a stable, homogeneous suspension. astrazeneca-us.com astrazeneca-us.com
Dose Consistency Allows for consistent dosing of multiple drugs from a single pMDI. astrazeneca-us.com astrazeneca-us.com
Clinical Application Used in the formulation of budesonide/glycopyrronium/formoterol fumarate (BGF) MDI. consensus.appresearchgate.net researchgate.net, consensus.app

Table of Compounds

Breath-Actuated Inhalers

Breath-actuated inhalers (BAIs) have emerged as a significant advancement in the delivery of this compound for the management of obstructive airway diseases like asthma. journalpulmonology.org These devices are engineered to automatically release a dose of medication upon the patient's inhalation, eliminating the need for manual coordination between actuation and breathing. journalpulmonology.org This feature addresses a common challenge associated with conventional pressurized metered-dose inhalers (pMDIs), where improper technique can lead to reduced drug delivery to the lungs. journalpulmonology.org

Another study focused on the development of a combination therapy of this compound and beclomethasone (B1667900) dipropionate in a BAI. impactfactor.org The results demonstrated efficient performance characteristics, with the percentage of emitted dose being comparable to that of a conventional pMDI. impactfactor.org The assay results for both formoterol and beclomethasone were also within acceptable limits for both the BAI and pMDI, indicating equivalent effectiveness. impactfactor.org These studies underscore the potential of BAIs to provide a reliable and effective method for administering this compound, potentially improving treatment adherence and outcomes for patients. journalpulmonology.org

Delivery DeviceKey FindingReference
Fluticasone/Formoterol BAI (K-haler®) vs. pMDIBAI performance was within the range of the pMDI with/without a spacer. nih.gov
Formoterol/Beclomethasone BAI vs. pMDIDemonstrated efficient performance characteristics and equivalent effectiveness. impactfactor.org
Spiromax® (Budesonide/Formoterol)Patients with moderate to severe asthma can generate sufficient inspiratory flow for effective dose delivery. europa.eu

Nebulized Formulations (e.g., this compound Inhalation Solution (FFIS))

Nebulized this compound inhalation solution (FFIS) offers an alternative delivery method for patients who may have difficulty with handheld inhalers, particularly as their disease progresses. newswise.com Clinical trials have established the efficacy and safety of FFIS in the management of chronic obstructive pulmonary disease (COPD). nih.gov

A pivotal 12-week, randomized, double-blind study demonstrated that FFIS 20 μg significantly improved lung function, as measured by the area under the curve for forced expiratory volume in one second (FEV1 AUC0–12), compared to placebo. nih.govtandfonline.com The bronchodilatory effects were observed from the first day of treatment and were sustained throughout the 12-week period, with no evidence of tachyphylaxis. nih.govtandfonline.com Furthermore, the efficacy of FFIS was found to be comparable to the formoterol dry powder inhaler (DPI). nih.govtandfonline.com

Long-term safety has also been evaluated in a 12-month, open-label, active-control study. The results showed that FFIS was well-tolerated, with a safety profile similar to the DPI formulation. researchgate.net The incidence of adverse events, serious adverse events, and discontinuations due to adverse events were comparable between the FFIS and DPI groups. researchgate.net Importantly, no clinically significant changes in laboratory values, vital signs, or cardiac parameters, including QTc prolongation, were observed. researchgate.net

Studies have also explored the use of FFIS as an add-on therapy. In patients with COPD already receiving maintenance treatment with tiotropium, the addition of FFIS resulted in significantly augmented bronchodilation over a 6-week period. nih.govtandfonline.com This indicates that nebulized formoterol can provide further improvements in lung function for patients on other maintenance therapies. nih.govtandfonline.com Additionally, a Phase IIIb clinical trial showed that twice-daily nebulized FFIS provided prolonged bronchodilation and higher patient satisfaction compared to a four-times-daily albuterol/ipratropium MDI. biospace.com

StudyKey FindingsReference
12-Week Efficacy StudyFFIS significantly improved FEV1 AUC0–12 vs. placebo, with sustained effect and no tachyphylaxis. Efficacy was comparable to formoterol DPI. nih.govtandfonline.com
12-Month Safety StudyFFIS demonstrated a similar long-term safety profile to formoterol DPI, with no significant cardiac or other adverse effects. researchgate.net
Add-on Therapy StudyAddition of FFIS to maintenance tiotropium therapy significantly improved bronchodilation in COPD patients. nih.govtandfonline.com
Comparative StudyNebulized FFIS provided prolonged bronchodilation and greater patient satisfaction compared to albuterol/ipratropium MDI. biospace.com

Polymeric Nanoparticles for Sustained Release

The development of polymeric nanoparticles for the sustained release of this compound represents a cutting-edge approach to drug delivery. nih.gov This technology aims to improve the bioavailability and tissue localization of the drug, potentially offering a more controlled and prolonged therapeutic effect. nih.govresearchgate.net

One area of investigation involves the use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles. nih.gov Research has focused on optimizing the synthesis parameters of these nanoparticles to enhance drug loading and control the in vitro release kinetics. nih.gov Modifications such as altering the polymer molecular weight, polymer concentration, and the use of polyethylene (B3416737) glycol (PEG) have been shown to significantly improve drug loading and achieve a sustained release over several days. nih.gov The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) has also been successful in allowing the nanoparticles to be lyophilized (freeze-dried) without compromising their size and distribution. nih.gov

Another approach has been the development of p(HEMA) (2-hydroxyethyl methacrylate) nanoparticles grafted with L-Tryptophan. ersnet.org Preliminary studies have shown intense hydrophobic interactions between these nanocarriers and formoterol, suggesting the potential for creating a highly bioavailable formulation. ersnet.org Similarly, lysine (B10760008) poly-hydroxyethyl methacrylate (B99206) nanoparticles (Lys-p(HEMA)) have been synthesized and loaded with formoterol. bohrium.com In vitro studies with this formulation demonstrated an initial burst release followed by a stable, sustained release. bohrium.com

The primary goal of these nanoparticle systems is to provide a platform for targeted and controlled drug release, which could lead to improved therapeutic efficacy and potentially reduced systemic side effects compared to traditional administration methods. nih.govresearchgate.net

Nanoparticle SystemKey Characteristics/FindingsReference
PEGylated PLGA NanoparticlesImproved drug loading and sustained release over 7 days. Can be lyophilized with cryoprotectants. nih.gov
L-Tryptophan Grafted p(HEMA) NanoparticlesIntense hydrophobic interactions with formoterol, suggesting potential for high bioavailability. ersnet.org
Lysine poly-hydroxyethyl methacrylate (Lys-p(HEMA)) NanoparticlesShowed an initial burst release followed by a stable, sustained release in vitro. bohrium.com

Investigational Applications Beyond Obstructive Airway Diseases

Role in Postoperative Pulmonary Complications Following Thoracic Surgery

Recent clinical research has explored the potential of inhaled this compound in mitigating postoperative pulmonary complications in high-risk patients undergoing thoracic surgery. clinicaltrials.eu One clinical trial is specifically investigating the use of inhaled this compound for this patient population. clinicaltrials.euclinicaltrials.eu

Furthermore, a randomized controlled study has evaluated the efficacy of a triple-combination inhaler containing budesonide, glycopyrronium, and this compound (BGF MDI) in relieving cough after lobectomy, a common type of thoracic surgery. aats.orgnih.gov The study found that the BGF MDI group had a significantly lower incidence of moderate to severe coughing persisting for more than 14 days compared to the control group. aats.org After 30 days, a higher percentage of patients in the BGF MDI group were still coughing compared to the control group, but at the 60-day mark, a smaller percentage of the BGF MDI group was still experiencing cough. aats.org The BGF MDI was shown to be effective and safe in reducing the severity and duration of cough after lobectomy, thereby helping to alleviate symptoms and speed up postoperative recovery. aats.orgnih.gov

Another retrospective cohort study looked at the effects of portable budesonide-formoterol powder inhalation on cough and lung function recovery following thoracoscopic pulmonary surgery. nih.gov The results indicated that this combination therapy can alleviate cough symptoms and promote the recovery of pulmonary function in these patients. nih.gov

Study TypeInterventionKey FindingsReference
Clinical TrialInhaled this compoundInvestigating the reduction of postoperative pulmonary complications in high-risk thoracic surgery patients. clinicaltrials.euclinicaltrials.eu
Randomized Controlled TrialBudesonide/Glycopyrronium/Formoterol Fumarate MDISignificantly reduced the incidence of moderate/severe cough after lobectomy and improved postoperative recovery. aats.orgnih.gov
Retrospective Cohort StudyBudesonide-Formoterol Powder InhalationAlleviated cough symptoms and promoted pulmonary function recovery after thoracoscopic lung surgery. nih.gov

Potential in Treating Mitochondrial Dysfunction

This compound is being investigated for its potential therapeutic role in conditions associated with mitochondrial dysfunction. arizona.edu As a β2-adrenergic receptor agonist, formoterol has been shown to induce mitochondrial biogenesis, the process of forming new mitochondria. arizona.edunih.gov

In the context of Parkinson's disease, a study using a cell model with a mutation linked to familial parkinsonism demonstrated that formoterol treatment enhanced cell viability and protected against oxidative stress. mdpi.com Crucially, it helped restore mitochondrial function, including DNA copy number and respiration, and rebalanced mitochondrial dynamics by promoting fission and inhibiting abnormal fusion. mdpi.com

Research has also explored formoterol's effects in the context of acute kidney injury (AKI). arizona.edunih.gov In a mouse model of ischemia-reperfusion-induced AKI, treatment with formoterol initiated 24 hours after the injury restored renal function and stimulated mitochondrial biogenesis. arizona.edunih.gov This suggests that formoterol could be a novel therapeutic strategy for AKI by accelerating the recovery of mitochondrial and renal function after injury. arizona.edunih.gov

Furthermore, studies in spinal cord injury (SCI) models have shown that formoterol treatment can induce mitochondrial biogenesis and improve functional recovery. noaa.gov These findings highlight the potential of formoterol to address mitochondrial dysfunction across a range of diseases. arizona.edunih.govmdpi.com

Disease ModelKey Findings on Mitochondrial FunctionReference
Parkinson's Disease Cell ModelRestored mitochondrial function, rebalanced mitochondrial dynamics, and provided neuroprotection. mdpi.com
Acute Kidney Injury (Mouse Model)Stimulated mitochondrial biogenesis and restored renal function after ischemia-reperfusion injury. arizona.edunih.gov
Spinal Cord Injury (Mouse Model)Induced mitochondrial biogenesis and improved functional recovery. noaa.gov

Research Methodologies and Design Considerations in Formoterol Fumarate Studies

Clinical Trial Design Approaches

Randomized, Double-Blind, Placebo-Controlled Studies

Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new treatments. In these studies, participants are randomly assigned to receive either formoterol (B127741) fumarate (B1241708) or a placebo, and neither the participants nor the investigators know who is receiving the active treatment. This design minimizes bias and allows for a clear assessment of the drug's effects.

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the long-term safety of formoterol fumarate inhalation solution (FFIS) in patients with moderate-to-severe COPD. dovepress.com The study enrolled 1,071 patients who received either FFIS (20 µg twice daily) or a placebo. dovepress.com The primary endpoint was the combined incidence of respiratory death, first COPD-related emergency room visit, or first COPD exacerbation-related hospitalization. dovepress.com

Another example is the PIONEER study, a 52-week, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of a glycopyrrolate (B1671915)/formoterol fumarate (GFF) metered-dose inhaler (MDI) in patients with mild-to-moderate COPD. bmj.com Approximately 318 patients were randomized to receive either GFF MDI or a placebo twice daily. bmj.com The primary endpoint was the change from baseline in forced expiratory volume in 1 second (FEV1) after 2 hours of bronchodilator use over 24 weeks. bmj.com

A Phase III, randomized, double-blind, placebo-controlled study evaluated two fixed-dose combinations of aclidinium (B1254267) bromide/formoterol fumarate against its monocomponents and a placebo over 24 weeks in 1,692 patients with moderate to severe, stable COPD. astrazenecaclinicaltrials.com

Table 1: Examples of Randomized, Double-Blind, Placebo-Controlled Studies

StudyConditionIntervention(s)ControlKey Endpoint(s)Source
Long-term Safety of FFISModerate-to-Severe COPDThis compound Inhalation Solution (FFIS) 20 µg BIDPlaceboCombined incidence of respiratory death, COPD-related ER visit, or COPD exacerbation-related hospitalization dovepress.com
PIONEER StudyMild-to-Moderate COPDGlycopyrrolate/Formoterol Fumarate MDI (14.4/10 µg) BIDPlaceboChange from baseline in FEV1 at 2 hours post-dose over 24 weeks bmj.com
Aclidinium/Formoterol Combination StudyModerate-to-Severe Stable COPDAclidinium Bromide/Formoterol Fumarate (two fixed-dose combinations)Aclidinium Bromide, this compound, PlaceboNot Specified astrazenecaclinicaltrials.com

Active Comparator and Double-Dummy Designs

Active comparator trials are employed to compare a new treatment to an existing standard therapy. When the investigational drug and the active comparator are administered via different delivery systems (e.g., nebulizer vs. dry powder inhaler), a double-dummy design is often used. This involves providing each participant with both an active version of one treatment and a placebo version of the other, ensuring that the blinding is maintained.

A 12-week, randomized, double-blind, double-dummy trial compared this compound inhalation solution (FFIS) 20 µg to the marketed formoterol dry powder inhaler (DPI), Foradil® 12 µg, and a placebo. nih.gov The primary outcome, FEV1 area under the curve from 0 to 12 hours (AUC0–12) at week 12, was significantly improved with FFIS compared to placebo. nih.gov

In a 52-week open-label extension study, 569 patients with COPD who had completed a 12-week double-blind, double-dummy period received either twice-daily 20 µg FFIS or 12 µg this compound dry powder inhalation (FA). nih.govresearchgate.net The AMPLIFY study, a 24-week, Phase III, double-dummy, active-controlled trial, randomized 1,594 patients with symptomatic COPD to receive twice-daily aclidinium bromide/formoterol fumarate, aclidinium bromide, this compound, or once-daily tiotropium (B1237716). dovepress.com

A Phase III study named KALOS was designed as a randomized, double-blind, double-dummy, parallel-group study to compare two doses of a budesonide (B1683875), glycopyrronium (B1196793), and this compound MDI to a budesonide and this compound MDI and Symbicort pMDI in adults and adolescents with inadequately controlled asthma. onderzoekmetmensen.nl

Table 2: Examples of Active Comparator and Double-Dummy Designs

StudyConditionInterventionActive Comparator(s)Design FeatureSource
FFIS vs. Foradil®COPDThis compound Inhalation Solution (FFIS) 20 µgForadil® 12 µg DPIDouble-Dummy nih.gov
Long-term Safety ExtensionCOPDFFIS 20 µgThis compound Dry Powder Inhalation (FA) 12 µgOpen-label extension following a double-dummy period nih.govresearchgate.net
AMPLIFY StudySymptomatic COPDAclidinium Bromide/Formoterol Fumarate 400/12 µgAclidinium Bromide 400 µg, this compound 12 µg, Tiotropium 18 µgDouble-Dummy dovepress.com
KALOS StudyInadequately Controlled AsthmaBudesonide/Glycopyrronium/Formoterol Fumarate MDI (two doses)Budesonide/Formoterol Fumarate MDI, Symbicort pMDIDouble-Dummy onderzoekmetmensen.nl

Crossover Study Designs

Crossover studies are an efficient way to compare different treatments within the same individuals. In this design, each participant receives all of the treatments being studied in a sequential order, with a "washout" period between treatments to eliminate any carryover effects from the previous treatment.

A single-dose, randomized, double-blind, placebo-controlled, crossover trial (Study PT0050801) evaluated three doses of this compound (2.4, 4.8, and 9.6 mcg) and an open-label active control (Foradil Aerolizer 12 mcg) in 34 subjects with COPD. fda.gov Another single-dose, 7-way crossover study in 47 COPD patients compared this compound inhalation solution (FFIS) at various doses (2.5, 5, 10, 20, and 40 mcg) with Foradil Aerolizer 12 mcg and a placebo. nih.govfda.gov

A randomized, open-label, two-period crossover study evaluated the effects of inhaled budesonide/formoterol fumarate dihydrate delivered via a metered-dose inhaler (MDI) with a spacer versus a dry powder inhaler (DPI) in patients with severe-to-very severe COPD and low peak inspiratory flow. researchgate.net

Table 3: Examples of Crossover Study Designs

StudyConditionInterventions ComparedKey FeatureSource
Study PT0050801COPDThis compound (2.4, 4.8, 9.6 mcg), Foradil Aerolizer 12 mcg, PlaceboSingle-dose, crossover fda.gov
FFIS Dose-RangingCOPDFFIS (2.5, 5, 10, 20, 40 mcg), Foradil Aerolizer 12 mcg, Placebo7-way crossover nih.govfda.gov
Budesonide/Formoterol Device ComparisonSevere-to-Very Severe COPD with Low Peak Inspiratory FlowBudesonide/Formoterol Fumarate Dihydrate MDI vs. DPITwo-period crossover researchgate.net

Non-inferiority and Equivalence Trials

Non-inferiority trials are designed to demonstrate that a new treatment is not unacceptably worse than an active comparator. Equivalence trials aim to show that two treatments have a similar effect. These designs are often used when developing generic or alternative formulations of an existing drug.

A randomized, crossover, non-inferiority study was conducted to compare a budesonide/formoterol fumarate combination (BFF) 400/12 mcg single-capsule inhaler (Neumoterol 400) with BFF 320/9 mcg via a Turbuhaler inhaler (Symbicort Forte). scielo.org.arscielo.org.arclinicaltrials.govramr.org The non-inferiority margin was set at -125 mL for the difference in FEV1. scielo.org.arscielo.org.ar The study concluded that Neumoterol 400 was non-inferior to Symbicort Forte. scielo.org.arscielo.org.ar

A multicenter, randomized, double-blind, placebo-controlled, non-inferiority study evaluated the long-term safety of this compound inhalation solution (FFIS) compared to placebo in patients with moderate-to-severe COPD. dovepress.com Non-inferiority was to be concluded if the upper limit of the 90% confidence interval for the hazard ratio of a primary safety event was less than 1.5. dovepress.com The results demonstrated that FFIS was non-inferior to placebo in terms of safety. dovepress.com

Another study demonstrated the non-inferiority of a this compound MDI (FF MDI) 9.6µg to Foradil® 12µg in patients with moderate-to-severe COPD. copdfoundation.orgnih.gov

Table 4: Examples of Non-inferiority and Equivalence Trials

StudyConditionTest ProductReference ProductPrimary ObjectiveSource
Neumoterol vs. SymbicortAsthmaBudesonide/Formoterol Fumarate 400/12 mcg (Neumoterol 400)Budesonide/Formoterol Fumarate 320/9 mcg (Symbicort Forte)Demonstrate non-inferiority scielo.org.arscielo.org.arclinicaltrials.govramr.org
Long-term Safety of FFISModerate-to-Severe COPDThis compound Inhalation Solution (FFIS)PlaceboDemonstrate non-inferiority for safety dovepress.com
FF MDI vs. Foradil®Moderate-to-Severe COPDThis compound MDI 9.6µgForadil® 12µgDemonstrate non-inferiority copdfoundation.orgnih.gov

Open-Label Extension and Long-Term Follow-up Studies

Open-label extension studies are often conducted after a randomized controlled trial to gather long-term safety and efficacy data. In these studies, all participants typically receive the active treatment, and both participants and investigators are aware of the treatment being administered.

A 52-week open-label extension study followed a 12-week double-blind, double-dummy period, where 569 patients with COPD received either twice-daily 20 µg FFIS or 12 µg this compound dry powder inhalation (FA). nih.govresearchgate.net This study concluded that nebulized this compound was well-tolerated over the long term. nih.govresearchgate.net

Two open-label, long-term studies evaluated the safety and efficacy of a fluticasone (B1203827) propionate (B1217596)/formoterol fumarate combination. One study lasted 60 weeks and the other for 26-52 weeks. nih.gov An extension study of a Phase III trial evaluated the long-term safety and tolerability of two fixed-dose combinations of aclidinium bromide/formoterol fumarate over 28 weeks. clinicaltrials.gov

The AMPLIFY study included a 24-hour serial spirometry sub-study for a subgroup of its 1,594 randomized patients. dovepress.com

Table 5: Examples of Open-Label Extension and Long-Term Follow-up Studies

Study TypeLead-in StudyExtension Treatment(s)DurationPrimary FocusSource
Open-Label Extension12-week double-blind, double-dummy trialFFIS 20 µg or FA 12 µg52 weeksLong-term safety nih.govresearchgate.net
Open-Label, Long-TermNot ApplicableFluticasone Propionate/Formoterol Fumarate60 weeks and 26-52 weeksLong-term safety and efficacy nih.gov
Extension StudyPhase III trial of Aclidinium/FormoterolAclidinium Bromide/Formoterol Fumarate (two fixed-dose combinations)28 weeksLong-term safety and tolerability clinicaltrials.gov
Sub-studyAMPLIFY StudyAclidinium Bromide/Formoterol Fumarate, Aclidinium Bromide, this compound, or Tiotropium24 hoursSerial spirometry dovepress.com

Dose-Ranging Studies

Dose-ranging studies are crucial in the early stages of drug development to identify the optimal dose that balances efficacy and safety. These studies typically evaluate several different doses of the investigational drug against a placebo and sometimes an active comparator.

A randomized, double-blind, phase 2b, dose-ranging study compared a this compound metered-dose inhaler (FF MDI) at three different doses to a placebo and Foradil® Aerolizer® in patients with moderate-to-severe COPD. The results showed a dose-ordering effect, with incremental increases in efficacy observed with increasing doses of FF MDI. respiratory-therapy.com

Study PT0050801 was a single-dose, randomized, double-blind, placebo-controlled, crossover trial that evaluated three doses of this compound (2.4, 4.8, and 9.6 mcg) in 34 subjects with COPD, demonstrating a clear dose-response relationship. fda.gov Another dose-ranging study (ACHIEVE) was a randomized, double-blind, placebo-controlled, crossover study that assessed three doses of this compound (6 µg, 12 µg, and 24 µg) administered via a Pressair® inhaler compared to placebo and open-label Perforomist® Inhalation Solution in patients with moderate to severe COPD. astrazenecaclinicaltrials.com

A phase II, randomized, double-blind, placebo and active-controlled, dose-ranging, crossover study (FLASH) was designed to identify the optimal dose of a pMDI containing this compound (CHF 1531) in subjects with asthma. veeva.com

Table 6: Examples of Dose-Ranging Studies

StudyConditionDoses of this compound EvaluatedComparator(s)Key FindingSource
Phase 2b FF MDI StudyModerate-to-Severe COPDThree undisclosed dosesPlacebo, Foradil® Aerolizer®Dose-ordering effect observed respiratory-therapy.com
Study PT0050801COPD2.4, 4.8, 9.6 mcgPlacebo, Foradil Aerolizer 12 mcgClear dose-response relationship fda.gov
ACHIEVE StudyModerate-to-Severe COPD6, 12, 24 µg (Pressair®)Placebo, Perforomist® Inhalation SolutionDose assessment astrazenecaclinicaltrials.com
FLASH StudyAsthmaNot specified (CHF 1531 pMDI)Placebo, Active ComparatorIdentification of optimal dose veeva.com

Selection and Measurement of Research Endpoints

The selection of appropriate endpoints is critical in clinical trials to quantify the therapeutic effects and potential risks of this compound. These endpoints are categorized as primary, secondary, and safety-related.

Primary efficacy endpoints are the most critical outcomes in a clinical trial, directly measuring the main objective of the study. For this compound, these endpoints predominantly focus on lung function, exacerbation rates, and in some cases, mortality.

Lung Function Parameters: The most common primary endpoint in this compound trials is the measurement of lung function, typically through spirometry. nih.gov Key parameters include:

Forced Expiratory Volume in 1 second (FEV1): This is a cornerstone of respiratory clinical trials and measures the volume of air a person can forcibly exhale in one second. nih.govclinicaltrials.eu Studies often assess the change from baseline in FEV1. ersnet.orgbmj.com Specific FEV1 measurements used as primary endpoints include:

Trough FEV1: This is the FEV1 measured at the end of a dosing interval, just before the next dose, to assess the sustained effect of the medication. ersnet.orgbmj.com For instance, the change from baseline in morning pre-dose trough FEV1 at week 12 is a common primary endpoint. ersnet.orgersnet.org

Peak FEV1: This measures the maximum improvement in FEV1 after drug administration.

FEV1 Area Under the Curve (AUC): This represents the total change in FEV1 over a specific time period, often from 0 to 12 hours post-dose (FEV1 AUC0-12), providing a comprehensive view of the drug's effect over the dosing interval. nih.govbusinesswire.compatientcareonline.com

Exacerbation Rates: For chronic conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma, a key goal of treatment is to reduce the frequency and severity of exacerbations. tandfonline.com Therefore, the rate of moderate-to-severe exacerbations is a frequent primary endpoint in this compound studies. ersnet.orgbreztrihcp.com Moderate exacerbations are often defined as those requiring treatment with systemic corticosteroids and/or antibiotics, while severe exacerbations are those leading to hospitalization or death. breztrihcp.com

Mortality: While not always a primary endpoint, all-cause mortality is a significant outcome, particularly in large-scale, long-term studies of patients with severe respiratory disease. nih.gov Some landmark trials have demonstrated a reduction in all-cause mortality with this compound-containing triple therapies compared to dual therapies. nih.govtandfonline.comatsjournals.orgnih.gov

Symptom Scores: Patient-reported symptom scores are crucial for understanding the real-world benefits of a treatment. tandfonline.com Diaries are often used to record daytime and nighttime asthma or COPD symptoms such as breathlessness and chest tightness. symbicorttouchpoints.comersnet.org

Rescue Medication Use: A reduction in the need for short-acting rescue medication is a key indicator of improved disease control. symbicorttouchpoints.comersnet.orgnih.gov Clinical trials meticulously track the frequency of rescue inhaler use. symbicorttouchpoints.comersnet.org

Quality of Life: Health-related quality of life (HRQoL) is a critical outcome, especially for chronic diseases. tandfonline.com Standardized questionnaires, such as the St. George's Respiratory Questionnaire (SGRQ) and the Asthma Quality of Life Questionnaire (AQLQ), are used to assess the impact of treatment on a patient's daily life. ersnet.orgdovepress.comnih.gov An improvement of 4 points or more on the SGRQ total score is considered a minimal clinically important difference. dovepress.com

Exercise Parameters: For patients with COPD, exercise intolerance is a major issue. Some studies evaluate the effect of this compound on exercise capacity, measuring outcomes like exercise endurance time and dynamic hyperinflation during exercise. tandfonline.comclinicaltrials.eu

The assessment of safety is a paramount concern in all clinical trials.

Incidence of Adverse Events (AEs) and Serious Adverse Events (SAEs): All treatment-emergent adverse events (TEAEs) and serious adverse events are systematically recorded and analyzed. ersnet.orgnih.gov This includes events that are considered by the investigator to be possibly or probably related to the study medication. nih.gov

Cardiovascular Events: Given the potential for beta-2 agonists to affect the cardiovascular system, cardiovascular safety is closely monitored. nih.gov This includes tracking major adverse cardiovascular events (MACE) and conducting detailed analyses of Holter monitoring data for changes in heart rate and rhythm. ersnet.orgnih.govatsjournals.org

Respiratory Deaths: In long-term safety studies, particularly those mandated by regulatory agencies, respiratory death is a key safety endpoint. nih.gov An independent mortality adjudication board is often established to determine the cause of death and its relationship to the underlying respiratory disease. nih.gov

Patient Population Selection and Stratification in Clinical Research

The selection of the patient population is a critical aspect of clinical trial design, ensuring that the study subjects are representative of the target patient group for whom the drug is intended.

Inclusion and Exclusion Criteria: Clinical trials for this compound have specific inclusion and exclusion criteria. For example, studies in COPD may enroll patients with moderate-to-very severe disease, often with a history of exacerbations. ersnet.orgnih.gov Asthma trials may target patients with persistent asthma that is not adequately controlled with their current therapy. nih.gov Age is also a key criterion, with some trials focusing on adults and adolescents, while others are specifically designed for pediatric populations. patientcareonline.comnih.govclinicaltrials.gov A history of smoking is often a requirement for COPD trials. clinicaltrials.eu

Stratification: To ensure a balanced distribution of key baseline characteristics across treatment groups, randomization is often stratified. nih.govclinicaltrials.gov Common stratification factors include the country where the trial is being conducted and the patient's pre-study treatment regimen. clinicaltrials.gov In pediatric studies, stratification by age group is also common. nih.gov

Statistical Methodologies for Data Analysis

Appropriate statistical methods are essential for the valid analysis and interpretation of clinical trial data.

Analysis Populations: Several analysis populations are typically defined in a clinical trial protocol. The Intent-to-Treat (ITT) population includes all randomized patients, regardless of whether they completed the study. The modified Intent-to-Treat (mITT) population may exclude patients who were randomized but did not receive any study drug. ersnet.orgersnet.org The Per-Protocol (PP) population includes only those patients who adhered to the protocol without major deviations. The safety population typically includes all patients who received at least one dose of the study drug. ersnet.org

Statistical Models: The choice of statistical model depends on the type of endpoint being analyzed. For continuous endpoints like FEV1, mixed models for repeated measures (MMRM) are often used to analyze the change from baseline. astrazenecaclinicaltrials.com For time-to-event endpoints like time to first exacerbation, survival analysis methods such as the Kaplan-Meier method and Cox proportional hazards models are employed. ersnet.orgtandfonline.com For count data, such as the number of exacerbations, negative binomial regression models may be used. nih.gov

Handling of Missing Data: Clinical trial protocols must prospectively define how missing data will be handled in the statistical analyses to minimize bias. fda.gov

Regulatory Framework and Post-Approval Research Commitments

The development and marketing of this compound are governed by a stringent regulatory framework.

FDA Requirements: The U.S. Food and Drug Administration (FDA) provides guidance on the clinical development of drugs like this compound. clinicaltrials.gov This includes recommendations for the design of bioequivalence studies for generic versions of the drug. fda.gov The FDA may also require post-marketing commitment studies to further evaluate the long-term safety and efficacy of an approved drug. nih.gov For instance, due to concerns about the long-term use of long-acting beta-agonists (LABAs) in asthma, the FDA requested post-marketing studies to assess the long-term safety of this compound in patients with COPD. nih.gov

Post-Approval Research: Following the initial approval of a drug, further research is often conducted to expand the understanding of its use in different patient populations or to compare it with other treatments. These studies, sometimes referred to as Phase IV trials, can provide valuable real-world evidence on the drug's effectiveness and safety. nih.govclinicaltrials.gov

Data Tables

Table 1: Examples of Primary Efficacy Endpoints in this compound Clinical Trials

Endpoint Description Example Study Population
Change from baseline in morning pre-dose trough FEV1 Measures the sustained bronchodilator effect over a dosing interval. ersnet.orgersnet.org Patients with moderate-to-very severe COPD. ersnet.org
FEV1 Area Under the Curve (AUC0-12) Represents the total bronchodilator effect over a 12-hour period. nih.gov Patients with moderate-to-severe COPD. nih.gov
Rate of moderate/severe exacerbations Quantifies the reduction in the frequency of significant worsening of the disease. breztrihcp.com Patients with a history of COPD exacerbations. breztrihcp.com

Table 2: Common Secondary Efficacy Endpoints in this compound Studies

Endpoint Measurement Tool Purpose
Symptom Scores Patient diaries recording breathlessness, chest tightness, etc. symbicorttouchpoints.comersnet.org To evaluate the patient's subjective experience of symptoms.
Rescue Medication Use Patient diaries tracking the number of puffs of rescue inhaler. symbicorttouchpoints.comersnet.org To assess the level of disease control.
Health-Related Quality of Life St. George's Respiratory Questionnaire (SGRQ), Asthma Quality of Life Questionnaire (AQLQ). ersnet.orgdovepress.comnih.gov To measure the impact of the disease and treatment on daily life.

Table 3: Key Safety Endpoints in this compound Trials

Endpoint Method of Assessment Rationale
Adverse Events (AEs) and Serious Adverse Events (SAEs) Systematic collection and reporting of all AEs and SAEs. nih.gov To provide a comprehensive safety profile of the drug.
Cardiovascular Events Adjudication of Major Adverse Cardiovascular Events (MACE), Holter monitoring. ersnet.orgnih.govatsjournals.org To specifically evaluate the cardiovascular safety of a beta-2 agonist.

Emerging Research Areas and Future Directions in Formoterol Fumarate Research

Personalized Medicine and Stratified Approaches

The heterogeneity of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) underscores the need for personalized treatment strategies. Research into formoterol (B127741) fumarate (B1241708) is increasingly focused on identifying patient subgroups who are most likely to benefit from this therapy, thereby maximizing efficacy and minimizing potential risks.

Identification and Role of Predictive Biomarkers

Predictive biomarkers are crucial tools for tailoring formoterol fumarate therapy. They help in identifying patients who will respond most favorably to treatment. Key biomarkers under investigation include blood eosinophil counts and genetic polymorphisms related to the beta-2 adrenergic receptor.

Blood Eosinophil Counts: Elevated blood eosinophil counts have emerged as a significant predictor of response to therapies containing an inhaled corticosteroid (ICS) in combination with this compound. In patients with eosinophilic COPD, higher blood eosinophil levels are associated with a greater reduction in exacerbation rates when treated with an ICS/LABA combination like beclomethasone (B1667900)/formoterol compared to formoterol alone. tandfonline.comnih.gov This suggests that the eosinophilic endotype of COPD may derive particular benefit from the anti-inflammatory effects of the ICS component when used alongside the bronchodilator action of formoterol. nih.govkjim.org One study indicated that in COPD patients with a blood eosinophil count of ≥ 100 cells/μL, treatment with budesonide-formoterol was associated with a significant reduction in exacerbations compared to formoterol monotherapy. kjim.org

Genetic Polymorphisms: The gene encoding the beta-2 adrenergic receptor (ADRB2), the molecular target of formoterol, exhibits several polymorphisms that could theoretically influence treatment response. The Gly16Arg polymorphism is one of the most studied. However, research into its impact on the efficacy of formoterol has yielded mixed results. Some large-scale pharmacogenetic studies in patients with moderate to very severe COPD found no significant interaction between the Gly16Arg genotype and the therapeutic response to long-term treatment with formoterol, either alone or in combination with budesonide (B1683875). nih.gov These studies showed that predose and postdose FEV1, exacerbation rates, and adverse events were similar across different genotypes. nih.gov Conversely, other research suggests a potential link between ADRB2 gene polymorphism and the clinical course of COPD, particularly concerning exacerbations in patients treated with LABAs. researchgate.net Another study in asthma patients concluded that the clinical response to budesonide/formoterol treatment appears to be unaffected by the Gly16Arg genotype. researchgate.net The conflicting findings indicate that while genetic variations in the beta-2 adrenergic receptor are a logical area for investigation, their role as a definitive predictive biomarker for this compound response requires further clarification.

Predictive BiomarkerRole in this compound TherapyKey Research Findings
Blood Eosinophil Count Predicts enhanced response to ICS/formoterol combinations in eosinophilic phenotypes of asthma and COPD. tandfonline.comnih.govkjim.orgHigher counts are associated with greater reduction in exacerbations and improved lung function with ICS/formoterol. tandfonline.comnih.gov A cut-off of ≥100 cells/μL has been linked to better outcomes with budesonide-formoterol in COPD. kjim.org
ADRB2 Gene Polymorphisms (e.g., Gly16Arg) Investigated for potential to predict bronchodilator response and long-term outcomes.Studies have shown conflicting results; some large trials in COPD and asthma found no significant effect of the Gly16Arg polymorphism on treatment response to formoterol-containing therapies. nih.govresearchgate.netmdpi.com

Phenotype and Endotype-Guided Therapeutic Strategies

Recognizing that asthma and COPD are umbrella terms for a variety of underlying disease processes has led to the development of phenotype and endotype-guided therapeutic strategies. nih.gov An endotype is defined by a distinct underlying biological mechanism, while a phenotype refers to the observable characteristics of the disease. nih.gov

The "T2-high" endotype, characterized by type 2 inflammation, is a well-established concept in asthma and is gaining recognition in a subset of COPD patients. nih.gov This endotype is often associated with eosinophilia. nih.gov For these patients, treatment guidelines increasingly recommend the use of ICS/formoterol combinations. ersnet.orgresearchgate.net The rationale is that formoterol addresses the bronchoconstriction, while the ICS component targets the underlying eosinophilic inflammation. mysymbicort.com In asthma, for instance, the Global Initiative for Asthma (GINA) guidelines recommend ICS/formoterol as a reliever therapy, which ensures that patients receive an anti-inflammatory dose whenever they experience symptoms, directly targeting the inflammatory basis of the exacerbation. ersnet.org Post-hoc analyses of clinical trials have demonstrated that COPD patients with higher blood eosinophil counts (a marker for the T2 endotype) experience a better response to treatment with beclomethasone plus this compound in terms of exacerbation reduction and lung function improvement. tandfonline.comnih.gov

Integration of Real-time Patient Monitoring Technologies

The integration of digital health technologies offers a promising avenue for personalizing this compound therapy by providing objective, real-time data on patient status and behavior.

Wearable Sensors: Research is underway to develop wearable sensors that can monitor physiological parameters in patients with COPD. respiratoryresearch.orgaip.org These sensors can track metrics such as respiratory rate, heart rate, and physical activity, with the goal of pre-identifying acute exacerbations. aip.orgdovepress.com For a patient on this compound, this could enable early intervention, potentially preventing a severe decline in lung function. For example, a study is exploring the use of a wearable skin sensor to measure markers of lung infection from sweat, which could provide an early warning system for COPD flare-ups. respiratoryresearch.org

Smart Inhalers: To address the common issue of non-adherence to inhaled therapies, "smart" inhalers equipped with electronic monitoring devices are being integrated with this compound-containing products. tandfonline.comfirstwordpharma.comnih.gov These devices record the date and time of each actuation, providing a clear picture of a patient's adherence patterns. tandfonline.com For example, the Hailie® Smartinhaler® platform has received FDA clearance for use with AstraZeneca's Breztri® (budesonide/glycopyrrolate (B1671915)/formoterol fumarate), allowing for real-time monitoring of medication use. firstwordpharma.com Independent studies have shown that such platforms can significantly increase medication adherence and reduce severe exacerbations. firstwordpharma.com Similarly, the BreatheMate™ Bluetooth monitoring device is designed to track the use of budesonide/formoterol inhalers. tandfonline.com This real-time data allows healthcare providers to have more informed discussions with patients, identify barriers to adherence, and tailor treatment plans accordingly. nih.gov

Development of Novel Formulations and Advanced Drug Delivery Systems

Beyond personalizing who receives this compound, significant research is dedicated to improving how the drug is delivered to the lungs. This includes developing new formulations for sustained release and optimizing the inhaler devices themselves.

Sustained Release Technologies and Their Impact on Dosing Frequency and Adherence

The development of sustained-release formulations of this compound aims to prolong the drug's effect, potentially allowing for less frequent dosing, which can improve patient adherence. Current research in this area includes:

Nanoparticle-Based Dry Powder Inhalers (DPIs): Researchers are exploring the use of nanoparticle-based DPIs to achieve sustained drug release in the lungs. bio-integration.org These formulations can be engineered to have specific aerodynamic properties for efficient delivery and to release the drug over an extended period. bio-integration.org

Matrix Tablets: One study focused on formulating sustained-release matrix tablets containing both glycopyrrolate and formoterol. atsjournals.org Using polymers like Xanthan gum and HPMC K100M, the researchers were able to achieve a prolonged drug release of over 12 hours in vitro. atsjournals.org While this research is in the context of an oral tablet, the principle of using polymer matrices for sustained release is applicable to other delivery forms.

Advanced Particle Engineering: Technologies like PulmoSphere® are used to create porous, low-density particles. bio-integration.org This technology is utilized in the Bevespi Aerosphere®, a combination of glycopyrrolate and this compound, to ensure effective and consistent drug delivery to all regions of the lungs. bio-integration.org Such technologies can be adapted to create formulations with sustained-release characteristics.

Reducing dosing frequency through these technologies could simplify treatment regimens, a key factor in improving long-term adherence for patients with chronic respiratory diseases. researchgate.net

Optimization of Inhaler Device Performance and Patient Usability

The effectiveness of inhaled this compound is intrinsically linked to the performance of the inhaler device and the patient's ability to use it correctly. karger.com Research in this area focuses on creating more user-friendly and efficient devices.

Improving Inhaler Design: A variety of inhaler types are available for this compound combinations, including pressurized metered-dose inhalers (pMDIs) and dry powder inhalers (DPIs) like the Easyhaler®, Spiromax®, and Turbuhaler®. karger.comnih.govresearchgate.net Studies consistently show that patient satisfaction and preference for a device can impact treatment adherence and clinical outcomes. karger.com For example, a real-world study of the budesonide/formoterol Easyhaler® found that patients with asthma or COPD who switched to this device reported significantly greater satisfaction and achieved significant improvements in disease control and quality of life compared to their previous inhalers. nih.gov Similarly, the B/F Spiromax® was associated with high patient satisfaction and a lower rate of handling errors. karger.com

Feedback Mechanisms: Inhaler devices that provide feedback to the patient are being developed to improve inhalation technique. researchgate.net Features like clear dose counters and feedback on correct inhalation can increase patient confidence and reduce errors. researchgate.net

Co-Suspension Delivery Technology: For combination therapies, ensuring that both drug components are delivered consistently is critical. The innovative co-suspension delivery technology used in the Bevespi Aerosphere® (glycopyrrolate/formoterol fumarate) allows for the formulation of two different drugs in a single pMDI, which was previously challenging. nih.gov This technology ensures that both bronchodilators are delivered simultaneously to the airways.

Inhaler Device/TechnologyDrug Combination ExampleKey Optimization FeaturePatient-Reported Benefit
Easyhaler® (DPI) Budesonide/FormoterolIntuitive design, consistent dosing.High patient satisfaction, improved disease control and HRQoL after switching. nih.govbmj.comspringermedizin.de
Spiromax® (DPI) Budesonide/FormoterolLow handling error rate, user-friendly.High patient satisfaction, preference over previous inhalers. karger.com
Bevespi Aerosphere® (pMDI) Glycopyrrolate/Formoterol FumarateCo-suspension delivery technology.Consistent delivery of both drugs in a single pMDI. bio-integration.orgnih.gov
Hailie® Smartinhaler® Platform Budesonide/Glycopyrrolate/Formoterol FumarateBluetooth-enabled sensor for real-time monitoring.Increased medication adherence, reduced exacerbations. firstwordpharma.com

By focusing on these emerging areas, the research community aims to refine the use of this compound, ensuring that this effective bronchodilator is used in the most personalized, efficient, and patient-friendly manner possible.

Further Exploration of Non-Pulmonary Therapeutic Applications

Emerging research has begun to investigate the potential of this compound beyond its traditional use as a bronchodilator, with a particular focus on its anabolic effects on skeletal muscle. This has opened up promising avenues for its application in conditions characterized by muscle wasting, such as cancer cachexia.

Pre-clinical studies have demonstrated that formoterol can ameliorate muscle wasting in animal models of cancer cachexia. nih.govnih.gov The administration of formoterol in tumor-bearing rats led to a significant reduction in the loss of muscle mass and an increase in lean body mass. nih.govspandidos-publications.com This anti-wasting effect is attributed to several mechanisms, including the inhibition of protein degradation through the ubiquitin-proteasome pathway and a decrease in apoptosis in skeletal muscle. nih.gov Furthermore, formoterol has been shown to down-regulate the myostatin system, a negative regulator of muscle growth, by increasing levels of its inhibitor, follistatin, and decreasing the expression of the myostatin receptor. ub.edu

The research also extends to the impact of formoterol on physical function and cardiac health in the context of cachexia. In cachectic rats, formoterol treatment resulted in improved grip force and total physical activity, suggesting a restoration of muscle function. nih.gov Importantly, while cancer cachexia can lead to a deterioration in cardiac function, studies suggest that formoterol treatment does not negatively impact the heart and may even improve some cardiac parameters in affected animals. nih.govresearchgate.net For instance, formoterol was observed to prevent the loss of left ventricular diameter and increase left ventricular stroke volume in tumor-bearing rats. researchgate.net

Another novel area of investigation involves the potential of this compound in treating mitochondrial dysfunction, which is implicated in a range of acute and chronic injuries. nih.gov The development of advanced drug delivery systems, such as PEGylated PLGA polymeric nanoparticles, is being explored to enhance the therapeutic potential of formoterol in these non-pulmonary applications. nih.gov

These findings highlight a significant potential for repurposing this compound. Future research will likely focus on translating these pre-clinical findings into clinical settings to evaluate the efficacy and safety of formoterol in treating muscle wasting diseases in humans.

Table 1: Investigational Non-Pulmonary Applications of this compound

Therapeutic Area Investigated Effect Mechanism of Action Research Model Key Findings

| Cancer Cachexia | Amelioration of muscle wasting | - Inhibition of ubiquitin-proteasome pathway

  • Decreased muscle apoptosis
  • Down-regulation of myostatin system | Animal (rats with Yoshida AH-130 ascites hepatoma) | - Significant reduction in muscle weight loss
  • Increased lean body mass
  • Improved grip force and physical activity | | Cardiac Function in Cachexia | Potential cardioprotective effects | Not fully elucidated, but may involve direct effects on cardiac β2-adrenoceptors | Animal (rats with Yoshida AH-130 ascites hepatoma) | - No negative impact on heart function
  • Improvement in some cardiac parameters (e.g., left ventricular diameter, stroke volume) | | Mitochondrial Dysfunction | Potential therapeutic agent | Not specified in detail | In vitro / Conceptual | - Formoterol has shown promise in treating mitochondrial dysfunction |
  • Addressing Unmet Needs and Research Gaps

    Despite the availability of effective bronchodilators like formoterol, significant unmet needs persist in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.govatsjournals.org These include improving treatment adherence, managing symptoms more effectively in certain patient populations, and preventing disease progression. nih.govatsjournals.orgnams-annals.in Future research on this compound is increasingly geared towards addressing these gaps.

    The landscape of bronchodilator therapy is continually evolving with the introduction of new long-acting beta-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs), as well as single-inhaler triple therapies. nams-annals.innih.gov This necessitates ongoing comparative effectiveness research to clearly define the position of formoterol-containing regimens.

    Recent reviews and meta-analyses have compared formoterol with newer LABAs such as vilanterol (B1248922). nams-annals.in While some studies suggest that vilanterol-containing combinations may offer advantages in terms of once-daily dosing and potentially better symptom control in certain real-world scenarios, formoterol's rapid onset of action remains a key clinical advantage, particularly in the context of maintenance and reliever therapy (MART) for asthma. nams-annals.in

    The development of fixed-dose combinations of formoterol with other agents is a major focus. For instance, the combination of fluticasone (B1203827) propionate (B1217596) and this compound has been extensively studied, demonstrating efficacy in improving lung function and asthma control. dovepress.com Similarly, triple-therapy combinations, such as beclometasone dipropionate/formoterol fumarate/glycopyrronium (B1196793) bromide, have shown superiority over dual therapies in reducing exacerbations and improving lung function in both asthma and COPD. nih.gov

    Future research will need to continue to conduct head-to-head trials and network meta-analyses to compare the efficacy and safety of formoterol-based combinations with other available dual and triple therapies. nams-annals.in These studies are crucial for refining treatment algorithms and ensuring that therapeutic choices are based on robust evidence.

    Table 2: Comparative Effectiveness of this compound in Combination Therapies

    Comparison Key Efficacy Endpoints Key Findings

    | Fluticasone/Formoterol vs. Budesonide/Formoterol | - Lung function (FEV1)

  • Asthma control | Fluticasone/formoterol showed statistically significant greater improvement in lung function and asthma control in some studies. | | Fluticasone/Formoterol vs. Formoterol or Fluticasone alone | - Lung function (FEV1)
  • Time to discontinuation due to lack of efficacy | The combination therapy demonstrated superior efficacy over the individual components. | | Beclometasone/Formoterol/Glycopyrronium (Triple Therapy) vs. Beclometasone/Formoterol (Dual Therapy) | - Exacerbation rates
  • Lung function | Triple therapy was superior in reducing exacerbations and enhancing lung function. | | Formoterol-based combinations vs. Vilanterol-based combinations | - Symptom control
  • SABA use | Some real-world studies suggest better symptom control and lower SABA use with vilanterol-containing combinations. |
  • While randomized controlled trials (RCTs) are the gold standard for establishing drug efficacy, there is a growing recognition of the importance of long-term, real-world evidence (RWE). clinicaltrials.eu RWE studies provide crucial insights into the effectiveness and safety of treatments in broader, more diverse patient populations and under everyday clinical practice conditions.

    For this compound, several observational studies have been conducted to gather this vital data. A 12-month observational study of a fluticasone propionate/formoterol fumarate combination in over 2,500 asthma patients demonstrated a safety profile consistent with controlled clinical trials and effectiveness in improving asthma control in a real-world setting. mayoclinic.org Similarly, long-term safety studies of nebulized this compound in patients with moderate-to-severe COPD have provided reassurance about its cardiovascular safety profile. scienceopen.com

    The increasing use of triple-therapy combinations containing formoterol also necessitates the generation of RWE. Studies are underway to assess the real-world outcomes of patients initiating treatment with combinations like budesonide/glycopyrronium/formoterol fumarate. clinicaltrials.eu These studies will provide valuable data on exacerbation rates, patient-reported outcomes, and healthcare resource utilization in a real-world context.

    Future Research Challenges and Opportunities

    The future of this compound research is not without its challenges. These include navigating the complexities of drug development, such as creating more patient-friendly and environmentally sustainable inhaler devices, and addressing the high cost of innovative drug delivery systems. datainsightsmarket.comresearchgate.net The development of room-temperature stable formulations for pressurized metered-dose inhalers (pMDIs) is one such area of active research, aiming to improve patient convenience and commercial supply logistics. nih.gov

    Competition from generic drugs and other alternative treatments also presents a challenge, necessitating a continued focus on demonstrating the value and specific benefits of formoterol-containing products. datainsightsmarket.com Furthermore, the potential for side effects with long-term use requires ongoing vigilance and research, particularly concerning cardiovascular safety in high-risk populations. msjonline.orgnih.gov

    Despite these challenges, significant opportunities exist. The established efficacy and rapid onset of action of formoterol make it a valuable component in the development of new combination therapies and treatment strategies. patsnap.com There is a particular opportunity to explore its role further in personalized medicine, identifying patient subgroups who may derive the most benefit from formoterol-based regimens, potentially guided by biomarkers. nams-annals.in The exploration of its non-pulmonary effects, especially in muscle wasting conditions, represents a major opportunity for drug repurposing and addressing significant unmet medical needs. nih.govub.edu

    The continued evolution of treatment guidelines for asthma and COPD will also shape the future research agenda for formoterol. atsjournals.orgnams-annals.in As these guidelines increasingly emphasize individualized treatment approaches, there will be a growing need for research that can inform the optimal placement of formoterol and its combinations within these evolving therapeutic landscapes.

    Q & A

    Basic Research Questions

    Q. What are the key pharmacokinetic parameters to evaluate when studying formoterol fumarate’s bronchodilatory efficacy in preclinical models?

    • Methodological Answer : Focus on parameters such as plasma half-life, bioavailability, and receptor binding affinity (β2-adrenergic receptors). Preclinical studies should measure forced expiratory volume (FEV1) in animal models, using dose-response curves to establish therapeutic windows. Ensure alignment with FDA guidelines for inhalation drug characterization .

    Q. How can the PICOT framework structure research questions on this compound’s long-term safety in asthma management?

    • Methodological Answer : Apply the PICOT framework:

    • Population : Asthma patients aged 18–64.
    • Intervention : Daily inhaled this compound (12 µg).
    • Comparison : Placebo or alternative β2-agonists.
    • Outcome : Incidence of adverse events (e.g., tachycardia, hypokalemia) over 12 months.
    • Time : 1-year follow-up.
      This structure ensures specificity and feasibility .

    Q. What analytical methods are validated for quantifying this compound in combination therapies?

    • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is standard. For example, a validated method uses a C18 column, UV detection at 214 nm, and a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Ensure linearity (r² > 0.999) and precision (%RSD < 2%) across 50–150% of target concentration .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound’s stability data under acidic degradation conditions?

    • Methodological Answer : Conduct forced degradation studies with controlled variables (e.g., 2N HCl at 60°C for 30 minutes). Use mass spectrometry to identify degradation products and compare degradation kinetics across studies. For example, reported 15–20% degradation under acidic conditions, requiring adjustments in formulation buffers .
    • Table 1 : Stability Data from Acid Degradation Studies

    ConditionDegradation (%)Major Degradants Identified
    2N HCl, 60°C, 30m18.2Formoterol oxide
    1N HCl, 25°C, 24h5.4None detected

    Q. What are the critical parameters for validating an RP-HPLC method for this compound and aclidinium bromide co-formulations?

    • Methodological Answer : Validate specificity (no interference from excipients), accuracy (98–102% recovery), and robustness (pH ± 0.2, flow rate ± 10%). Include system suitability tests (theoretical plates > 2000, tailing factor < 2). achieved 99.39% assay accuracy for this compound using these criteria .

    Q. What challenges arise in establishing bioequivalence between generic and branded this compound inhalation solutions?

    • Methodological Answer : Challenges include demonstrating identical droplet size distribution (via laser diffraction) and in vitro lung deposition (using cascade impactors). FDA’s ANDA requirements mandate comparative pharmacokinetic studies (Cmax, AUC) and in vitro-in vivo correlations (IVIVC). Refer to and for generic approval benchmarks .

    Methodological Frameworks for Complex Studies

    Q. How can the FINERMAPS framework optimize experimental design for this compound’s anti-inflammatory effects?

    • Methodological Answer :

    • Feasible : Access to primary human bronchial epithelial cells.
    • Interesting : Novelty in exploring NF-κB pathway modulation.
    • Novel : Comparison with existing corticosteroids.
    • Ethical : IRB approval for human tissue use.
    • Relevant : Link to COPD treatment guidelines.
    • Measurable : IL-6/TNF-α quantification via ELISA.
    • Actionable : Dose optimization in 3D lung models.
    • Precise : Statistical power ≥ 80%.
    • Scalable : Transition to murine models post in vitro validation .

    Q. How should researchers document conflicting data on this compound’s cardiovascular risks in meta-analyses?

    • Methodological Answer : Use PRISMA guidelines for systematic reviews. Stratify studies by patient subgroups (e.g., pre-existing arrhythmias) and apply GRADE criteria to assess evidence quality. For contradictory outcomes, perform sensitivity analyses excluding high-bias studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.